(+/-)17-HDoHE
Description
Overview of Docosanoid Lipid Mediators
Docosanoids are signaling molecules produced from the metabolism of 22-carbon polyunsaturated fatty acids, with DHA being a primary precursor. nih.govwikipedia.org This class of lipid mediators includes well-known families such as resolvins, protectins, and maresins, which are synthesized through enzymatic actions by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes. nih.govwikipedia.org Docosanoids are recognized for their potent anti-inflammatory, tissue-protective, and pro-resolving activities, meaning they actively help to resolve inflammation and promote healing. wikipedia.orgbenthamscience.com They are crucial in modulating inflammatory reactions, oxidative stress, and apoptosis, particularly within the brain and other neural tissues. nih.govbenthamscience.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4E,7E,10E,13E,15E,19E)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5+,8-6+,13-11+,14-12+,15-3+,19-16+ |
InChI Key |
SWTYBBUBEPPYCX-NGJSVXFXSA-N |
Isomeric SMILES |
CC/C=C/CC(/C=C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Synonyms |
17(R)HDoHE 17(S)-HDHA 17-HDHE 17-hydroxy-4,7,10,13,15,19-docosahexaenoic acid 17-hydroxy-DHA 17-hydroxydocosahexaenoic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of +/ 17 Hdohe
Precursor Substrates
The journey to the synthesis of (+/-)17-HDoHE begins with a crucial precursor molecule, which dictates the fundamental structure of the resulting hydroxydocosahexaenoic acid.
Docosahexaenoic Acid (DHA) as the Primary Precursor
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is the foundational substrate for the biosynthesis of 17-HDoHE. dpointernational.comebi.ac.ukhmdb.ca DHA is highly enriched in tissues such as the brain and retina and is a critical component of cellular membranes. dpointernational.comebi.ac.uk Its unique structure, with six double bonds, makes it susceptible to oxygenation by various enzymes, leading to a cascade of bioactive metabolites. dpointernational.com The conversion of DHA to 17-HDoHE is a key step in the production of a class of specialized pro-resolving mediators (SPMs), which play vital roles in the resolution of inflammation. biorxiv.orgnih.govresearchgate.net This process is initiated by the enzymatic insertion of an oxygen molecule into the DHA carbon chain. nih.govrsc.org
Stereoisomeric Forms: 17(S)-HDoHE and 17(R)-HDoHE
The enzymatic oxygenation of DHA to form 17-HDoHE is a stereospecific process, resulting in two primary enantiomers: 17(S)-HDoHE and 17(R)-HDoHE. ebi.ac.ukebi.ac.uk The "S" and "R" designations refer to the three-dimensional arrangement of the hydroxyl group at the 17th carbon position. The specific stereoisomer produced is determined by the enzyme responsible for the conversion.
17(S)-HDoHE: This isomer is primarily generated through the action of lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase. ebi.ac.uknih.govcaymanchem.com It is a metabolite found in human blood and mouse brain and serves as a precursor to the 17(S)-resolvins. ebi.ac.ukzfin.org
17(R)-HDoHE: The formation of this isomer is notably linked to the activity of cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin (B1665792). nih.govebi.ac.uk This aspirin-triggered pathway shifts the enzymatic activity of COX-2 to produce 17(R)-HDoHE, which is a precursor to the 17(R)-series of resolvins, also known as aspirin-triggered resolvins. ebi.ac.uk
Enzymatic Synthesis Mechanisms
The transformation of DHA into 17-HDoHE is not a spontaneous event but is catalyzed by specific enzymes. The lipoxygenase family of enzymes plays a central role in this biosynthetic pathway.
Lipoxygenase (LOX) Pathways
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like DHA. frontiersin.orgglpbio.com They are classified based on the positional specificity of oxygen insertion on their substrate.
15-Lipoxygenase (15-LOX) is a key enzyme in the synthesis of 17(S)-HDoHE from DHA. biorxiv.orgnih.govcaymanchem.com This enzyme, also referred to as ALOX15 in humans, introduces a hydroperoxy group at the 17th carbon of DHA, forming 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA). researchgate.netnih.govrsc.org This unstable intermediate is then rapidly reduced to the more stable hydroxyl derivative, 17(S)-HDoHE. nih.gov The activity of 15-LOX is crucial for the production of D-series resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators. researchgate.netnih.govwikipedia.org
Downstream Transformation by 5-Lipoxygenase
Following the initial oxygenation of DHA to form 17-HDoHE, the enzyme 5-lipoxygenase (5-LOX) plays a critical role in its further transformation. researchgate.netbiorxiv.org In cells expressing 5-LOX, such as polymorphonuclear leukocytes (PMNs), 17-HDoHE is converted into a series of potent anti-inflammatory and pro-resolving mediators known as D-series resolvins (e.g., RvD1). researchgate.netbiorxiv.orgresearchgate.net This subsequent oxygenation by 5-LOX is a key step in the biosynthesis of these SPMs. researchgate.netnih.gov The conversion of 17-HDoHE to resolvins is dependent on the 5-lipoxygenase activating protein (FLAP). researchgate.net
Cyclooxygenase (COX) Pathways
A unique pathway for the formation of a specific stereoisomer of 17-HDoHE involves the enzyme cyclooxygenase-2 (COX-2) after its modification by aspirin. When aspirin acetylates COX-2, the enzyme's catalytic activity is altered. nih.govnih.gov Instead of producing prostaglandins (B1171923), the aspirin-acetylated COX-2 converts DHA into 17R-hydroxy-DHA (17R-HDoHE). nih.govfrontiersin.org This specific stereoisomer is a precursor to the aspirin-triggered resolvins (AT-RvDs). nih.govfrontiersin.org The formation of 17R-HDoHE by aspirin-acetylated COX-2 is a key initiating step in the biosynthesis of these potent anti-inflammatory mediators. rsc.org Studies with human PGHS-2 have shown that aspirin maximally acetylates one monomer of the homodimer, which then produces 17R-HDoHE from DHA. nih.gov
Potential Involvement of Cytochrome P450 Monooxygenases
Cytochrome P450 (CYP) monooxygenases are another family of enzymes that can metabolize polyunsaturated fatty acids. frontiersin.orgnih.gov While the primary enzymatic routes to 17-HDoHE involve LOX and COX pathways, CYPs are known to catalyze the formation of various hydroxylated fatty acids. frontiersin.orgresearchgate.net Specifically, CYP enzymes can hydroxylate DHA at the ω and ω-1 positions to produce 22-HDoHE and 21-HDoHE, and can also form various epoxydocosapentaenoic acids (EDPs). frontiersin.org Although direct, significant production of 17-HDoHE by CYPs is less characterized than the LOX and COX pathways, the broad substrate specificity of some CYP isoforms suggests a potential, albeit likely minor, role in its formation. frontiersin.orgplos.org
Non-Enzymatic Formation: Autoxidation Pathways
In addition to enzymatic synthesis, this compound can be formed non-enzymatically through the autoxidation of DHA. caymanchem.com This process involves the reaction of DHA with reactive oxygen species (ROS) and can lead to the formation of a mixture of various positional isomers of hydroxydocosahexaenoates, including 17-HDoHE. researchgate.netmdpi.com The presence of this compound as an autoxidation product has been demonstrated in vitro. caymanchem.com This non-enzymatic pathway is significant as it suggests that 17-HDoHE can be a marker of oxidative stress in tissues rich in DHA, such as the brain and retina. caymanchem.comphysiology.org
Endogenous Production and Tissue Distribution
This compound is produced endogenously and has been detected in various tissues, highlighting its physiological relevance.
Detection in Specific Organ and Tissue Homogenates (e.g., Rat Liver, Brain, Intestine, Pineal Body)
Studies have confirmed the presence of 17-HDoHE in homogenates of several rat tissues. It is produced from the incubation of DHA with microsomes from the rat liver, brain, and intestine. caymanchem.com The widespread distribution of enzymes capable of metabolizing fatty acids, such as 17β-hydroxysteroid dehydrogenases, in various rat tissues including the liver, brain, and pancreas, supports the potential for localized synthesis of such lipid mediators. nih.govnih.gov Furthermore, dietary supplementation with DHA has been shown to modulate the levels of its oxidized metabolites, including 17-HDoHE, in rat tissues such as the heart and brain. nih.govresearchgate.net
Data Tables
Table 1: Enzymatic Pathways in the Formation of 17-HDoHE
| Pathway | Enzyme | Precursor | Product | Key Characteristics |
| Lipoxygenase (LOX) | 15-Lipoxygenase (15-LOX) | Docosahexaenoic Acid (DHA) | 17S-HDoHE | Primary pathway for the formation of the precursor to D-series resolvins. researchgate.netbiorxiv.org |
| Cyclooxygenase (COX) | Aspirin-Acetylated Cyclooxygenase-2 (COX-2) | Docosahexaenoic Acid (DHA) | 17R-HDoHE | Unique pathway triggered by aspirin, leading to the formation of aspirin-triggered resolvins. nih.govfrontiersin.org |
| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX) | 17-HDoHE | D-series Resolvins (e.g., RvD1) | Downstream transformation of 17-HDoHE to potent anti-inflammatory mediators. researchgate.netbiorxiv.orgresearchgate.net |
| Cytochrome P450 (CYP) | CYP Monooxygenases | Docosahexaenoic Acid (DHA) | Various Hydroxylated and Epoxidized Metabolites | Potential for minor contribution to 17-HDoHE formation. frontiersin.orgresearchgate.net |
Table 2: Tissue Distribution of this compound Production in Rats
| Organ/Tissue | Evidence of Production | Method of Detection | Reference |
| Liver | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |
| Brain | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |
| Intestine | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |
| Heart | Levels modulated by dietary DHA. | Not Specified | nih.gov |
| Plasma | Detected and levels modulated by dietary DHA. | LC-QQQ | researchgate.net |
Cellular Origin and Localization (e.g., Human Neutrophils, Microglial Cells, Hypoxic Endothelial Cells, Bovine Coronary Arterial Endothelial Cells)
The production of 17-HDoHE is localized to specific cell types, often in the context of inflammation and its resolution.
Human Neutrophils Human neutrophils are key players in the inflammatory response and are a significant source of 17-HDoHE. These cells can take up and transform 17R-HDoHE, which is initially produced by other cells like endothelial cells via aspirin-acetylated COX-2, into novel di- and tri-hydroxy docosanoids that are potent anti-inflammatory agents. ebi.ac.ukebi.ac.uk Neutrophils themselves express lipoxygenases, such as 5-LOX, and can transform 17-HDoHE into downstream D-series resolvins. researchgate.net They can also directly metabolize DHA to produce 17-HDoHE, among other docosanoids. researchgate.net
Microglial Cells Microglial cells, the resident immune cells of the central nervous system (CNS), are another important site of 17-HDoHE synthesis. Human microglial cells have been shown to generate 17R-HDoHE, particularly in the presence of aspirin. researchgate.netebi.ac.ukebi.ac.uk This production is significant as 17-HDoHE can down-regulate the inflammatory response in microglia, inhibiting the expression of pro-inflammatory cytokines at picomolar concentrations. ebi.ac.uknih.gov The generation of 17R-HDoHE in these cells highlights its role as a potent regulator in neuroinflammation. ebi.ac.uk
Hypoxic Endothelial Cells Endothelial cells, especially under hypoxic (low oxygen) conditions, are a major source of 17R-HDoHE. ebi.ac.ukebi.ac.uk Hypoxia is known to induce the expression of COX-2. researchgate.net When these hypoxic endothelial cells are treated with aspirin, the acetylated COX-2 enzyme efficiently converts DHA to 17R-HDoHE. researchgate.netresearchgate.net This pathway is particularly relevant in inflammatory loci or during ischemic events where both hypoxia and inflammation are present. researchgate.net
Bovine Coronary Arterial Endothelial Cells Bovine coronary arterial endothelial cells (BCAEC) have been demonstrated to metabolize DHA through lipoxygenase pathways to produce 17-HDoHE. ebi.ac.uk Specifically, studies have identified 17S-HDoHE as a major product of DHA metabolism in these cells. ebi.ac.uk This locally produced 17S-HDoHE acts as a potent vasodilator in bovine coronary arteries, suggesting an important role for this compound in regulating coronary blood flow. ebi.ac.uk The synthesis of various lipoxygenase products by these cells underscores their capacity to generate bioactive lipid mediators from polyunsaturated fatty acids. nih.gov
Research Findings on Cellular Origin of 17-HDoHE
| Cell Type | Key Findings | Stereoisomer Produced | Enzymatic Pathway | References |
| Human Neutrophils | Transform aspirin-triggered 17R-HDoHE into di- and tri-hydroxy docosanoids. ebi.ac.ukebi.ac.uk Can also directly metabolize DHA. researchgate.net | 17R-HDoHE (transformed), 17S-HDoHE (produced) | Transcellular metabolism (5-LOX), 15-LOX | ebi.ac.uk, researchgate.net, ebi.ac.uk, researchgate.net |
| Microglial Cells | Generate 17R-HDoHE in an aspirin-dependent manner, which inhibits cytokine expression. researchgate.netebi.ac.ukebi.ac.uk | 17R-HDoHE | Aspirin-acetylated COX-2 | ebi.ac.uk, ebi.ac.uk, researchgate.net |
| Hypoxic Endothelial Cells | A major source of 17R-HDoHE, especially when stimulated with cytokines and treated with aspirin. researchgate.netebi.ac.ukresearchgate.net | 17R-HDoHE | Aspirin-acetylated COX-2 | ebi.ac.uk, ebi.ac.uk, researchgate.net, researchgate.net |
| Bovine Coronary Arterial Endothelial Cells | Metabolize DHA to produce 17S-HDoHE, which acts as a potent vasodilator. ebi.ac.uk | 17S-HDoHE | Lipoxygenase (LOX) | ebi.ac.uk, nih.gov |
Metabolic Fates and Downstream Products of +/ 17 Hdohe
Conversion to Specialized Pro-Resolving Mediators (SPMs)
Specialized pro-resolving mediators are a class of lipid signaling molecules that actively orchestrate the resolution of inflammation, a process essential for tissue homeostasis and healing. mdpi.comnih.gov (+/-)17-HDoHE is a central precursor in the biosynthesis of several families of SPMs, including the D-series resolvins and the protectins. caldic.comjci.orgnih.govelifesciences.org
Resolvin D Series (RvD) Biosynthesis
The D-series resolvins (RvDs) are a family of six identified mediators (RvD1-RvD6) derived from DHA. mdpi.comnih.gov The biosynthesis of these potent molecules is initiated by the conversion of DHA to 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA) by the enzyme 15-lipoxygenase (15-LOX). mdpi.commdpi.com This hydroperoxy intermediate is then rapidly reduced to 17(S)-HDoHE. mdpi.comwikipedia.org Subsequent enzymatic actions, primarily involving 5-lipoxygenase (5-LOX), convert 17(S)-HDoHE into the various members of the RvD family. researchgate.netthemedicalbiochemistrypage.orgresearchgate.net This transcellular biosynthesis often involves the concerted action of different cell types, such as leukocytes and epithelial cells. nih.govresearchgate.net The process is strictly dependent on the 5-lipoxygenase activating protein (FLAP). nih.gov
The generation of specific D-series resolvins from 17(S)-HDoHE proceeds through distinct enzymatic branches.
RvD1 and RvD2: The biosynthesis of RvD1 and RvD2 occurs when 5-LOX acts on 17(S)-HDoHE, introducing a second oxygenation at the carbon-7 position. mdpi.comthemedicalbiochemistrypage.org This creates a hydroperoxy intermediate that is transformed into a transient 7,8-epoxide. mdpi.comresearchgate.net Subsequent enzymatic hydrolysis of this epoxide leads to the formation of RvD1 (7S,8R,17S-trihydroxy-DHA) and RvD2 (7S,16R,17S-trihydroxy-DHA). mdpi.comthemedicalbiochemistrypage.org
RvD3 and RvD4: Alternatively, if the second lipoxygenation by 5-LOX occurs at the carbon-4 position of 17(S)-HDoHE, it forms a 4(S)-hydroperoxy-17(S)-hydroxy-DHA intermediate. themedicalbiochemistrypage.org This intermediate is then converted into a 4,5-epoxide, which is subsequently hydrolyzed to yield RvD3 (4S,11R,17S-trihydroxy-DHA) and RvD4 (4S,5R,17S-trihydroxy-DHA). themedicalbiochemistrypage.org
RvD5: The biosynthesis of RvD5 (7S,17S-dihydroxy-DHA) also stems from the 7-lipoxygenation pathway. themedicalbiochemistrypage.org It is formed via the reduction of the intermediate peroxide generated by the action of 5-LOX on 17(S)-HDoHE. mdpi.com
It is important to note that aspirin-acetylated cyclooxygenase-2 (COX-2) can produce the 17(R) epimer, 17(R)-HDoHE. themedicalbiochemistrypage.orgnih.gov This epimer is the precursor to the aspirin-triggered D-series resolvins (AT-RvDs), such as AT-RvD1, which share potent anti-inflammatory properties. themedicalbiochemistrypage.orgnih.govnih.gov
Table 1: Derivation of D-Series Resolvins from 17(S)-HDoHE
| Resolvin | Key Intermediate from 17(S)-HDoHE | Key Enzymes | Final Structure |
|---|---|---|---|
| RvD1 | 7,8-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 7S,8R,17S-trihydroxy-DHA |
| RvD2 | 7,8-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 7S,16R,17S-trihydroxy-DHA |
| RvD3 | 4,5-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 4S,11R,17S-trihydroxy-DHA |
| RvD4 | 4,5-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 4S,5R,17S-trihydroxy-DHA |
| RvD5 | 7-hydroperoxy-17(S)-HDoHE | 5-LOX, Peroxidase | 7S,17S-dihydroxy-DHA |
Protectin D Series (PD) Biosynthesis
The protectin family of SPMs also originates from the 17(S)-HDoHE precursor. nih.govumich.educaldic.commdpi.com These molecules are particularly noted for their neuroprotective actions, in which case they are termed neuroprotectins (e.g., NPD1). nih.gov
The biosynthesis of Protectin D1 (PD1) involves the conversion of the initial 17S-HpDHA product into a 16(17)-epoxide-containing intermediate. nih.govresearchgate.net This epoxide is then enzymatically converted via hydrolysis to the final bioactive product, PD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid). researchgate.net The formation of PD1 has been documented in various cell types, including leukocytes and microglial cells. researchgate.net Inadequate production of PD1 has been observed in the airways of patients with cystic fibrosis. frontiersin.org Additionally, a double lipoxygenation and bond-isomerization of DHA can lead to the formation of 10(S),17(S)-docosahexaenoic acid, an isomer of PD1 that has been named PDX. researchgate.net
Maresin (MaR) Series Biosynthesis
While this compound is the established precursor for D-series resolvins and protectins, the Maresin (MaR) series of SPMs follows a distinct biosynthetic pathway. caldic.commdpi.commdpi.com Scientific literature consistently shows that maresins are not derived from 17-HDoHE. Instead, their biosynthesis is initiated by the action of 12-lipoxygenase (12-LOX) on DHA, which produces the key intermediate 14(S)-hydroxy-DHA (14-HDoHE). nih.govumich.edunih.gov This 14-HDoHE is then converted to Maresin 1 (MaR1) and other members of the series. nih.govumich.edu Therefore, while both 17-HDoHE and 14-HDoHE are monohydroxylated derivatives of DHA and precursors to potent SPMs, they initiate separate pro-resolving pathways. nih.govresearchgate.net
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15PGDH)
A significant metabolic fate for hydroxylated fatty acids, including 17-HDoHE, is oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netnih.govnih.gov This enzyme is known to catalyze the oxidation of the hydroxyl group on various lipid mediators to their corresponding keto-metabolites. nih.govcaymanchem.com This process is often viewed as a mechanism for inactivating signaling molecules like prostaglandins (B1171923). nih.gov
Research has shown that 15-PGDH has broad substrate specificity and can act on various HDoHE isomers. nih.govnih.gov Specifically, 17-HDoHE is a substrate for 15-PGDH, which converts it into 17-oxo-DHA (also referred to as 17-keto-DHA). wikipedia.orgresearchgate.net These resulting electrophilic oxo-fatty acids are not merely inactive byproducts; they can possess their own biological activities, including anti-inflammatory actions. nih.gov For instance, 17-oxo-DHA has been shown to activate the nuclear receptor Nrf2 and suppress inflammatory gene expression. nih.gov
Table 2: Oxidation of 17-HDoHE
| Substrate | Enzyme | Product | Significance |
|---|---|---|---|
| 17-HDoHE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 17-oxo-DHA | Formation of an electrophilic oxo-fatty acid with potential anti-inflammatory activity. |
Formation of Electrophilic OxoDHA Products (e.g., 17-oxoDHA)
The conversion of 17-hydroxydocosahexaenoic acid (17-HDoHE) into its corresponding electrophilic α,β-unsaturated ketone, 17-oxo-docosahexaenoic acid (17-oxo-DHA), is a significant metabolic step. biorxiv.org This transformation is catalyzed by dehydrogenase enzymes. researchgate.netreactome.org Specifically, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a primary enzyme responsible for oxidizing hydroxylated fatty acids, including the conversion of 17-HDoHE to 17-oxo-DHA. researchgate.net This oxidation is viewed as a critical process that can modulate signaling responses. researchgate.net
Research has shown that upon incubation of human M2 macrophages and THP-1 cells with 17-HDoHE, there is a detectable, concentration-dependent formation of 17-oxo-DHA. researchgate.net While the initial oxidation is carried out by dehydrogenases, the subsequent metabolism of 17-oxo-DHA is also a key area of study. Prostaglandin (B15479496) reductase 1 (PTGR1) has been identified as a metabolic hub that acts on 17-oxo-DHA. biorxiv.orgacs.org Studies using PTGR1 knockout cells showed that levels of 17-oxo-DHA increased, while overexpression of PTGR1 resulted in lower 17-oxo-DHA levels, indicating that PTGR1 metabolizes 17-oxo-DHA rather than forming it from 17-HDoHE. researchgate.net Other potential enzymes that could catalyze the formation of such electrophilic oxo fatty acids (EFOXs) from their hydroxy precursors include cellular dehydrogenases like 3α-hydroxysteroid dehydrogenases (3α-HSDs) and other aldo-keto reductases. reactome.org
Enzymatic Conversion of 17-HDoHE to 17-oxo-DHA
| Substrate | Product | Key Enzyme(s) | Cell/System Studied |
|---|---|---|---|
| 17-HDoHE | 17-oxo-DHA | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) researchgate.net | Primary human airway epithelial cells researchgate.net |
| 17-HDoHE | 17-oxo-DHA | Dehydrogenase (unspecified), potential candidates: 3α-HSDs, 5- and 15-HEDH reactome.org | In vitro, macrophages reactome.org |
| 17-HDoHE | 17-oxo-DHA | Endogenous dehydrogenases researchgate.net | M2 Macrophages, THP-1 cells researchgate.net |
Hydrolysis and Other Metabolic Transformations
Beyond its oxidation to 17-oxo-DHA, this compound serves as a crucial precursor to a variety of other biologically active metabolites. frontiersin.orgphysiology.org It is a central intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of molecules that actively orchestrate the resolution of inflammation. frontiersin.org The specific downstream products depend on the stereochemistry of the hydroxyl group at carbon 17.
Formation of Resolvins and Protectins : 17(S)-HDoHE, typically formed via the lipoxygenase (LOX) pathway, is a precursor to D-series resolvins (RvDs) and protectins (e.g., Protectin D1/Neuroprotectin D1 and Protectin DX). frontiersin.orgnih.gov Conversely, 17(R)-HDoHE is generated from docosahexaenoic acid (DHA) by aspirin-acetylated cyclooxygenase-2 (COX-2). frontiersin.orgebi.ac.uk This R-stereoisomer is subsequently metabolized into aspirin-triggered D-series resolvins (AT-RvDs). frontiersin.orgebi.ac.uk
Further Oxygenation : Human neutrophils can transform 17(R)-HDoHE into novel di- and trihydroxy products. ebi.ac.ukebi.ac.uk These transformations are initiated by further oxygenation at either carbon 7 or carbon 4, leading to the formation of potent anti-inflammatory compounds. ebi.ac.ukebi.ac.uk
Hydrolysis from Esterified Forms : Oxylipins, including 17-HDoHE, can exist in tissues esterified within complex lipids like phospholipids (B1166683). escholarship.org The release of these mediators into their free acid form occurs via hydrolysis, a necessary step for them to exert their signaling functions. escholarship.org While often used as a laboratory technique to measure total oxylipin content, this process also reflects a physiological mechanism for mobilizing lipid mediators from membrane stores. escholarship.org
Other Potential Pathways : Cytochrome P450 (CYP) epoxygenases represent another major pathway for DHA metabolism, leading to various epoxides and diols. physiology.orgnih.govresearchgate.net While direct metabolism of 17-HDoHE by CYP enzymes is less characterized, the extensive role of CYP in generating diverse oxylipins from polyunsaturated fatty acids suggests its potential involvement in further transforming 17-HDoHE. physiology.orgnih.gov
Other Metabolic Fates of 17-HDoHE
| Parent Compound | Metabolic Pathway | Resulting Product(s) | Significance |
|---|---|---|---|
| 17(S)-HDoHE | Lipoxygenase (LOX) Pathways | D-series Resolvins (RvDs), Protectin D1 (PD1), Protectin DX (PDX) frontiersin.orgnih.gov | Pro-resolving and anti-inflammatory mediators |
| 17(R)-HDoHE | Aspirin-acetylated COX-2 Pathway | Aspirin-Triggered D-series Resolvins (AT-RvDs) frontiersin.orgebi.ac.uk | Potent anti-inflammatory mediators |
| 17(R)-HDoHE | Further oxygenation (e.g., in neutrophils) | Di- and Trihydroxy docosanoids ebi.ac.ukebi.ac.uk | Inhibition of inflammation ebi.ac.ukebi.ac.uk |
| Esterified 17-HDoHE | Hydrolysis | Free 17-HDoHE escholarship.org | Release of active mediator from lipid stores escholarship.org |
Compound Nomenclature
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 15-HEDH | 15-Hydroxyeicosanoid Dehydrogenase |
| 15-PGDH | 15-Hydroxyprostaglandin Dehydrogenase |
| 17-HDoHE | 17-Hydroxydocosahexaenoic Acid |
| 17-oxo-DHA | 17-Oxo-docosahexaenoic Acid |
| 3α-HSDs | 3α-Hydroxysteroid Dehydrogenases |
| AT-RvDs | Aspirin-Triggered Resolvins (D-series) |
| COX-2 | Cyclooxygenase-2 |
| CYP | Cytochrome P450 |
| DHA | Docosahexaenoic Acid |
| EFOX | Electrophilic Oxo Fatty Acid |
| LOX | Lipoxygenase |
| PD1 | Protectin D1 |
| PDX | Protectin DX |
| PTGR1 | Prostaglandin Reductase 1 |
| RvDs | Resolvins (D-series) |
| SPM | Specialized Pro-resolving Mediator |
Molecular Mechanisms of Action and Cellular Signaling of +/ 17 Hdohe
Receptor Interactions and Binding Partners
The initiation of (+/-)17-HDoHE's cellular effects often begins with its interaction with specific receptors on the cell surface or with intracellular proteins.
Putative G-Protein Coupled Receptor (GPCR) Activation
G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a crucial role in signal transduction. wikipedia.orgnih.govnih.gov These receptors detect molecules outside the cell and activate internal signaling pathways, ultimately leading to a cellular response. wikipedia.orgnih.gov The binding of a ligand, such as a hormone or neurotransmitter, to a GPCR causes a conformational change in the receptor, which in turn activates an associated G-protein. wikipedia.orgnih.gov This activation initiates a cascade of intracellular events. nih.gov While the specific GPCR for 17-HDoHE has not been definitively identified, its structural similarity to other lipid mediators that are known to signal through GPCRs suggests a similar mechanism of action. Research indicates that related docosahexaenoic acid (DHA) derivatives can activate GPCRs, hinting at a potential avenue for 17-HDoHE's signaling.
Interaction with Prostaglandin (B15479496) Reductase 1 (PTGR1)
Prostaglandin Reductase 1 (PTGR1) has been identified as a key interaction partner for metabolites of 17-HDoHE. acs.org PTGR1 is an enzyme that metabolizes 17-oxo-DHA, an oxidized metabolite of 17-HDoHE. acs.orgresearcher.life This interaction is significant as 17-oxo-DHA has been shown to reduce the formation of pro-inflammatory lipids like 5-HETE and LTB4 in human macrophages and neutrophils. acs.org By metabolizing 17-oxo-DHA, PTGR1 plays a crucial role in modulating the inflammatory response. acs.org This interaction highlights a metabolic pathway through which 17-HDoHE can exert its anti-inflammatory effects.
| Protein | Interaction Type | Outcome of Interaction |
| Prostaglandin Reductase 1 (PTGR1) | Enzymatic Metabolism | Metabolizes 17-oxo-DHA, an oxidative metabolite of 17-HDoHE. acs.orgresearcher.life |
Modulation of Intracellular Signaling Cascades
Following receptor interaction or intracellular binding, this compound influences several key signaling pathways involved in inflammation and cellular regulation.
Influence on Nuclear Factor-κB (NF-κB) Pathways
Nuclear Factor-κB (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. frontiersin.orgecrjournal.com NF-κB plays a critical role in regulating the immune response to infection and inflammation. ecrjournal.comnih.gov The canonical NF-κB pathway is a primary route for activating inflammatory gene expression. frontiersin.orgfrontiersin.org Studies have shown that activators of Peroxisome Proliferator-Activated Receptors (PPARs) can inhibit the activation of inflammatory response genes by interfering with NF-κB signaling pathways. nih.gov Given that 17-HDoHE is a known PPARγ agonist, it is plausible that it exerts some of its anti-inflammatory effects by modulating NF-κB activity, thereby reducing the expression of pro-inflammatory genes.
Effects on Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of pro-inflammatory prostaglandins (B1171923). nih.govnih.govmdpi.com Upregulation of COX-2 is a characteristic feature of many inflammatory conditions. nih.govmdpi.com Research has demonstrated that dietary supplementation with DHA, the precursor to 17-HDoHE, can significantly reduce hepatic COX-2 expression and the levels of its product, PGE2, in mice. hmdb.cahmdb.ca Furthermore, synthetic 17-HDoHE has been shown to decrease the release of pro-inflammatory mediators. hmdb.cahmdb.ca This suggests that 17-HDoHE contributes to the anti-inflammatory effects of DHA by downregulating the COX-2 pathway.
Regulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARgamma
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. nih.govmdpi.comsmw.ch There are three main subtypes: PPARα, PPARβ/δ, and PPARγ. smw.chmdpi.com PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis and lipid metabolism. nih.gov Importantly, 17-HDoHE and its metabolites have been identified as ligands and activators of PPARs. mdpi.com Specifically, 17-HDoHE acts as a PPARγ agonist in a concentration-dependent manner. hmdb.cahmdb.cafoodb.ca Its further oxidized product, 17-oxoDHA, is a dual agonist for both PPARα and PPARγ. nih.gov This activation of PPARs, particularly PPARγ, is a central mechanism through which 17-HDoHE exerts its anti-inflammatory and metabolic regulatory effects. mdpi.com
| Signaling Pathway | Effect of this compound | Key Findings |
| NF-κB | Putative Inhibition | As a PPARγ agonist, it likely interferes with NF-κB signaling, reducing pro-inflammatory gene expression. nih.gov |
| COX-2 | Downregulation | Reduces expression of COX-2, leading to decreased production of pro-inflammatory prostaglandins. hmdb.cahmdb.ca |
| PPARγ | Activation | Acts as a direct agonist, modulating genes involved in inflammation and metabolism. hmdb.cahmdb.cafoodb.ca |
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. invivogen.comscientificarchives.com Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. invivogen.comscientificarchives.com Research has shown that 17-HDoHE can inhibit the activation of the NLRP3 inflammasome. caymanchem.comnih.gov
In studies on podocytes, which are specialized cells in the kidney, 17(S)-HDoHE, a stereoisomer of 17-HDoHE, was found to prevent the formation of the NLRP3 inflammasome induced by homocysteine. caymanchem.comnih.govebi.ac.uk This was demonstrated by a reduction in the colocalization of NLRP3 with other key components of the inflammasome, namely ASC and caspase-1. nih.govebi.ac.uk Furthermore, 17-HDoHE and its related metabolite, Resolvin D1, inhibited the subsequent activation of caspase-1 and the production of IL-1β. nih.gov It is noteworthy that the parent compound, DHA, did not show the same inhibitory effects. nih.gov
Another related compound, 17-oxo-DHA, has also been shown to suppress the release of mature IL-1β by inhibiting the NLRP3 inflammasome. nih.gov This suggests a broader role for DHA metabolites in modulating inflammasome activity. The mechanism of inhibition by 17-HDoHE involves preventing the conformational change and oligomerization of NLRP3, which are essential steps for its activation. invivogen.com
Table 1: Effects of 17-HDoHE on NLRP3 Inflammasome Components
| Component | Effect of 17-HDoHE | Research Finding |
| NLRP3 Colocalization with ASC | Reduced | Confocal microscopy showed decreased colocalization in podocytes treated with 17(S)-HDHA. nih.govebi.ac.uk |
| NLRP3 Colocalization with Caspase-1 | Reduced | Confocal microscopy demonstrated decreased colocalization in podocytes treated with 17(S)-HDHA. nih.govebi.ac.uk |
| Caspase-1 Activation | Inhibited | 17-HDoHE and Resolvin D1 inhibited homocysteine-induced caspase-1 activation. nih.gov |
| IL-1β Production | Inhibited | 17-HDoHE and Resolvin D1 inhibited homocysteine-induced IL-1β production. nih.gov |
Modulation of Lipid Raft Redox Signaling Platforms
Lipid rafts are specialized microdomains within the cell membrane that act as organizing centers for signaling molecules. psu.edu They can form signaling platforms that are critical for various cellular processes, including redox signaling. psu.edumdpi.com
Research indicates that 17(S)-HDoHE can suppress the formation of lipid raft redox signaling platforms. nih.govebi.ac.uk In podocytes, homocysteine was shown to induce the formation of these platforms, leading to the production of superoxide (B77818) (O₂·⁻). nih.govebi.ac.uk Treatment with 17(S)-HDoHE and Resolvin D1 was found to inhibit this process. nih.govebi.ac.uk This suggests that the modulation of lipid raft signaling is a key mechanism through which 17-HDoHE exerts its effects. The clustering of membrane lipid microdomains is an important mechanism for amplifying cellular signals, and by interfering with this, 17-HDoHE can dampen downstream signaling events. psu.edu
Impact on Gene Expression and Transcriptional Regulation
The regulation of gene expression is a complex process that occurs at multiple levels, including transcriptional and post-transcriptional control. consensus.app 17-HDoHE and its derivatives have been shown to influence gene expression, particularly in the context of inflammation.
In peripheral blood mononuclear cells from patients with Chronic Obstructive Pulmonary Disease (COPD), 17-oxo-DHA demonstrated potent anti-inflammatory effects by modulating both transcriptional and post-transcriptional mechanisms. nih.gov While the specific genes regulated by this compound are still being investigated, related compounds have been shown to affect the expression of key inflammatory mediators. For instance, 17(S)-HDoHE has been shown to inhibit the TNF-α-induced expression of IL1B in a human glial cell line. caymanchem.com
The mechanisms of transcriptional regulation are intricate, involving the interplay of transcription factors, chromatin remodelers, and histone modifications. youtube.com The ability of 17-HDoHE to influence these processes highlights its potential as a modulator of cellular function. Further research is needed to fully elucidate the specific transcription factors and signaling pathways that are targeted by this compound to regulate gene expression.
Functional Roles of +/ 17 Hdohe in Biological Systems
Regulation of Cellular Responses to Inflammation and Resolution
(+/-)17-HDoHE is a key player in the complex process of inflammation and its resolution. As a member of the specialized pro-resolving mediators (SPMs) family, it actively participates in dampening inflammatory reactions and promoting the return to tissue homeostasis.
Inhibition of Pro-Inflammatory Cytokine Expression
Research has demonstrated that this compound can effectively suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). karger.comnih.gov Synthetic 17-HDoHE has been shown to decrease the release of TNF-α from macrophages. hmdb.ca In experimental models of colitis, treatment with 17-HDoHE resulted in decreased gene expression of TNF-α. nih.gov Studies have also indicated that related SPMs can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β. karger.com This inhibitory action on cytokine expression is a critical mechanism by which this compound helps to control the intensity and duration of the inflammatory response.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression
| Cytokine | Effect of this compound | Experimental Model |
|---|---|---|
| TNF-α | Decreased expression/release | Macrophages, Experimental Colitis hmdb.canih.gov |
| IL-1β | Inhibition of production | Podocytes ebi.ac.uk |
Suppression of Leukocyte Infiltration and Migration
A hallmark of inflammation is the recruitment of leukocytes, such as neutrophils, to the site of injury or infection. This compound has been found to play a vital role in curtailing this process. It can prevent the further infiltration of immune cells, a key step in the resolution of inflammation. nih.gov In models of peritonitis, specific dihydroxy forms of docosahexaenoic acid have demonstrated the ability to suppress neutrophil infiltration in the early stages of inflammation. google.com Furthermore, in experimental colitis, treatment with 17-HDoHE led to a reduction in macrophage infiltration. nih.gov This regulation of leukocyte trafficking helps to prevent excessive tissue damage that can result from a prolonged inflammatory state.
Table 2: Impact of this compound on Leukocyte Infiltration
| Leukocyte Type | Effect of this compound | Experimental Model |
|---|---|---|
| Neutrophils | Suppression of infiltration | Peritonitis google.com |
| Macrophages | Reduction of infiltration | Experimental Colitis nih.gov |
Promotion of Pro-Resolving Cellular Phenotypes
Beyond simply suppressing pro-inflammatory signals, this compound actively promotes a shift towards a pro-resolving environment. One of the key mechanisms is its influence on macrophage polarization. Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages contributing to the resolution of inflammation and tissue repair. Studies have shown that 17-HDoHE can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.gov This shift is characterized by decreased expression of pro-inflammatory genes and increased expression of factors that promote tissue healing. Additionally, specialized pro-resolving mediators derived from 17-HDoHE, such as Resolvin D1, can switch macrophage polarity towards the M2 phenotype. ahajournals.org
Vascular and Hemostatic System Modulation
This compound also exerts significant effects on the vascular and hemostatic systems, contributing to the regulation of blood flow and clotting.
Vasodilatory Effects on Smooth Muscle Cells
This compound has been identified as a potent vasodilator. In isolated small bovine coronary arteries, 17S-HDoHE caused a concentration-dependent dilation. ebi.ac.uk This effect is mediated through its action on coronary arterial smooth muscle cells. ebi.ac.uk Specifically, 17S-HDoHE activates large conductance Ca2+-activated K+ (BKCa) channels in these cells, leading to hyperpolarization and subsequent relaxation of the smooth muscle, which results in vasodilation. ebi.ac.uk This vasodilatory property is significantly more potent than that of its precursor, DHA. ebi.ac.uk
Role in Organ-Specific Physiological Processes
The compound (+/-)17-hydroxydocosahexaenoic acid (this compound) is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It plays multifaceted roles in various organ systems, contributing to the maintenance of homeostasis and offering protection against a range of pathological insults.
Hepatic Homeostasis and Protection against Necroinflammatory Injury
This compound is instrumental in maintaining liver health and protecting it from necroinflammatory damage. foodb.cahmdb.ca Dietary supplementation with its parent compound, DHA, leads to an increased formation of 17-HDoHE in the liver. hmdb.ca This increase is associated with a reduction in necroinflammatory damage, as evidenced in animal models. hmdb.ca
In vitro studies have demonstrated that 17-HDoHE can directly protect hepatocytes from oxidative stress and DNA damage. foodb.cahmdb.ca It also modulates the inflammatory response by decreasing the release of tumor necrosis factor-alpha (TNF-α) from macrophages. foodb.cahmdb.ca Furthermore, 17-HDoHE acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. foodb.cahmdb.ca The protective effects of 17-HDoHE in the liver are also linked to the reduction of cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) levels. hmdb.ca
Research has also pointed to the involvement of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver diseases, which is primarily responsible for lipid metabolism. mdpi.com In the context of non-alcoholic fatty liver disease (NAFLD), increased expression of HSD17B13 has been observed. mdpi.comnih.gov Studies have shown that levels of 17-HDoHE, among other lipid mediators, were significantly increased in certain patient groups with liver conditions. researchgate.net
Table 1: Research Findings on the Role of this compound in Hepatic Homeostasis
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Protection against necroinflammatory injury | Mice, in vitro (hepatocytes, macrophages) | Dietary DHA increases hepatic 17-HDoHE, ameliorating necroinflammatory damage. hmdb.ca Synthetic 17-HDoHE protects hepatocytes from oxidative stress and reduces TNF-α release from macrophages. foodb.cahmdb.ca | foodb.cahmdb.ca |
| Mechanism of action | In vitro (transactivation assay) | 17-HDoHE acts as a PPARγ agonist in a concentration-dependent manner. foodb.cahmdb.ca | foodb.cahmdb.ca |
| Association with liver disease markers | Human patients | Levels of 17-HDoHE were found to be elevated in patients with certain liver conditions. researchgate.net | researchgate.net |
Contribution to Neurological Function and Neuroinflammation
This compound plays a significant role in the central nervous system (CNS), where it is involved in neurological function and the resolution of neuroinflammation. mdpi.comfrontiersin.org Docosahexaenoic acid (DHA), the precursor to 17-HDoHE, is highly concentrated in the brain and is crucial for neuronal function. ebi.ac.uk 17-HDoHE is a metabolite of DHA found in the mouse brain and human blood. ebi.ac.uk
This compound and its derivatives have been shown to down-regulate the inflammatory response in the CNS. mdpi.com Specifically, both 17R-HDHA and 17S-HDHA can reduce the production of proinflammatory cytokines in the spinal cord and hippocampus. mdpi.com For instance, the 17S isomer of HDoHE has been shown to decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α in the hippocampus in response to inflammatory stimuli. frontiersin.org Furthermore, systemic administration of 17-HDHA can restore synaptic plasticity and prevent cognitive decline in mouse models of systemic inflammation. frontiersin.org The precursor to 17-HDoHE, 17-hydroperoxy docosahexaenoic acid (17-HpDHA), accumulates in the hippocampus following cerebral ischemia, suggesting a role in the brain's response to injury. frontiersin.org
The rat pineal gland is unique in that it expresses significant lipoxygenase (LOX) activities, producing 17-HDoHE from DHA. nih.gov In astrocytes, key cells in neuroinflammation, peroxisome proliferator-activated receptor β (PPARβ) agonists have been shown to increase the synthesis of 17-HDoHE, which is considered a pro-resolution substance. researchgate.net In people with HIV, elevated plasma levels of 17-HDoHE have been observed in those with both normal and impaired cognition compared to HIV-negative individuals, and have been associated with improving cognition. neurology.org
Table 2: Research Findings on the Role of this compound in Neurological Function
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Neuroinflammation | Mice, Rats, in vitro (glial cells) | Down-regulates inflammatory response in the CNS. mdpi.com Reduces production of proinflammatory cytokines in the spinal cord and hippocampus. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| Synaptic plasticity and cognition | Mice | Restores synaptic transmission and plasticity, prevents cognitive decline in systemic inflammation models. frontiersin.org | frontiersin.org |
| Response to brain injury | Mice | Precursor (17-HpDHA) accumulates in the hippocampus after cerebral ischemia. frontiersin.org | frontiersin.org |
| Production in the CNS | Rats | Produced in the pineal gland via 15-lipoxygenase activity. nih.gov | nih.gov |
| Cellular mechanisms | In vitro (astrocytes) | Synthesis is induced by PPARβ agonists, indicating a role in inflammation resolution. researchgate.net | researchgate.net |
| Association with cognitive function in HIV | Humans | Elevated plasma levels associated with improving cognition. neurology.org | neurology.org |
Influence on Airway and Pulmonary Responses
In the respiratory system, this compound is involved in modulating airway and pulmonary responses, particularly in the context of inflammation. 17-HDoHE and its derivatives, such as protectin D1, have been shown to inhibit influenza virus replication and improve outcomes in severe influenza infections in mice. virtusnutrition.com The biosynthesis of these protective mediators in the lungs during influenza infection is dependent on the enzyme 12/15-lipoxygenase. virtusnutrition.com
Research indicates that 12/15-LOX-derived mediators can attenuate eosinophilic airway inflammation. researchgate.net In human airway epithelial cell cultures, 14(S)-HDoHE, a regioisomer of 17-HDoHE, has been shown to reduce the proliferation and cytokine production of type 2 innate lymphoid cells (ILC2s), which are key drivers of eosinophilic airway inflammation. researchgate.net While direct evidence for 17-HDoHE's effect on ILC2s is still emerging, the established role of the 12/15-LOX pathway in producing anti-inflammatory lipid mediators in the airways suggests a likely role for 17-HDoHE in these processes. researchgate.netresearchgate.net
Renal Function and Glomerular Integrity
The kidneys are another organ system where this compound appears to play a protective role. In the context of diabetic nephropathy, a leading cause of end-stage renal failure, alterations in lipid mediators are observed. researcher.life Studies in a rat model of type 2 diabetes have shown that pharmacological interventions can modulate the levels of various lipid mediators in the kidney, including a downregulation of several hydroxydocosahexaenoic acids (HDHAs), including 17-HDHA. researcher.life These changes in the lipidomic profile are associated with improved glomerular filtration rate and reduced glomerular damage, suggesting that maintaining the structural integrity of the glomeruli is linked to the regulation of these lipid mediators. researcher.life
Furthermore, the 17(S) isomer of HDoHE has been shown to inhibit the formation of the NLRP3 inflammasome in podocytes, which are crucial cells for maintaining glomerular structure and function. caymanchem.com This inhibition helps to abrogate glomerular injury, highlighting a specific mechanism through which 17-HDoHE can protect the kidneys. caymanchem.com
Table 3: Research Findings on the Role of this compound in Renal Function
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Diabetic Nephropathy | Rats | Modulation of renal 17-HDoHE levels is associated with improved glomerular filtration rate and reduced glomerular damage. researcher.life | researcher.life |
| Glomerular Injury | In vitro (podocytes) | 17(S)-HDoHE inhibits NLRP3 inflammasome formation, thereby protecting against glomerular injury. caymanchem.com | caymanchem.com |
Ocular Surface Biology and Corneal Wound Healing
This compound is a key player in maintaining the health of the ocular surface and promoting corneal wound healing. nih.govuark.edu The process of corneal wound healing involves a complex interplay of various cells and mediators. nih.gov Eosinophils, a type of white blood cell, are recruited to the conjunctiva after a corneal injury and are a major source of the enzyme 12/15-lipoxygenase (12/15-LOX). nih.govuark.edu This enzyme is responsible for producing a range of lipid mediators, with 17-HDoHE being a major product. nih.govuark.edu
Studies in mice have shown that a deficiency in eosinophils or the eosinophil-specific knockout of 12/15-LOX leads to delayed corneal wound healing. nih.govuark.edu This delay can be reversed by the topical application of 17-HDoHE, demonstrating its direct role in promoting the healing process. researchgate.netnih.govuark.eduresearchgate.net The mechanism is thought to involve the local production of pro-resolving mediators by 12/15-LOX-expressing eosinophils. nih.govuark.edu
Furthermore, analysis of tear fluid in humans has revealed that levels of certain eicosanoids, including 17-HDoHE, are elevated in individuals with increased corneal staining, a sign of ocular surface damage. researchgate.netnih.gov This suggests that 17-HDoHE may be an indicator of the severity of ocular surface damage and could be involved in the eye's response to injury. researchgate.netnih.gov
Table 4: Research Findings on the Role of this compound in Ocular Surface Biology
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Corneal Wound Healing | Mice | Eosinophil-derived 12/15-LOX produces 17-HDoHE, which is essential for timely corneal wound healing. nih.govuark.edu Topical application of 17-HDoHE restores delayed healing in eosinophil-deficient mice. researchgate.netnih.govuark.eduresearchgate.net | researchgate.netnih.govuark.eduresearchgate.net |
| Ocular Surface Damage | Humans | Elevated levels of 17-HDoHE in tears are associated with increased corneal staining. researchgate.netnih.gov | researchgate.netnih.gov |
Musculoskeletal System and Pain Modulation
This compound exhibits significant activity within the musculoskeletal system, particularly in the context of inflammation, tissue regeneration, and pain modulation. Following muscle injury, there is an increase in the intramuscular concentrations of various lipid mediators, including pathway markers for the biosynthesis of specialized pro-resolving mediators (SPMs). biorxiv.orgjci.org Notably, 17-HDoHE, an intermediate in the production of D-series resolvins, is among the lipid mediators that increase in regenerating muscle tissue. biorxiv.orgjci.orgbiorxiv.org In denervated muscle, which leads to atrophy, levels of several oxylipins, including 17-HDoHE, are significantly increased. nih.gov
In the context of inflammatory pain, 17(R)-HDoHE, a stereoisomer of 17-HDoHE, has demonstrated potent anti-hyperalgesic properties. nih.gov In a rat model of adjuvant-induced arthritis, systemic administration of 17(R)-HDoHE inhibited the development and maintenance of mechanical hyperalgesia. nih.gov This effect was associated with the modulation of NF-κB and COX-2 in the dorsal root ganglia and spinal cord. nih.gov Repeated treatment with 17(R)-HDoHE also prevented joint stiffness and was linked to a decrease in the production of the pro-inflammatory cytokines TNF-α and IL-1β in the inflamed paw. nih.govnih.gov These findings suggest that 17-HDoHE and its related compounds could be beneficial for managing pain associated with both acute and chronic inflammation. nih.gov
Table 5: Research Findings on the Role of this compound in the Musculoskeletal System and Pain Modulation
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Muscle Regeneration | Rats, Mice | Intramuscular concentrations of 17-HDoHE increase following muscle injury. biorxiv.orgjci.orgbiorxiv.org | biorxiv.orgjci.orgbiorxiv.org |
| Muscle Atrophy | Mice | Levels of 17-HDoHE are elevated in denervated muscle. nih.gov | nih.gov |
| Inflammatory Pain | Rats | 17(R)-HDoHE inhibits mechanical hyperalgesia in a model of arthritis. nih.gov | nih.gov |
| Mechanism of Pain Modulation | Rats | Modulates NF-κB and COX-2 in the dorsal root ganglia and spinal cord; decreases production of TNF-α and IL-1β. nih.govnih.gov | nih.govnih.gov |
Potential Role in Colon Carcinogenesis
The direct role of this compound in the development of colon cancer remains an area of active investigation, with current knowledge largely extrapolated from its effects on other types of cancer and the known properties of its parent compound, DHA. oup.com While the specific impact of this compound on colon carcinogenesis is not yet fully elucidated, studies on related cancers provide compelling indications of its potential anti-cancer activities. oup.com
Research has demonstrated that metabolites from the 17-series of DHA, which includes 17-HDoHE, can significantly lower the proliferative activity of prostate cancer cells. oup.com Furthermore, the specific stereoisomer 17-R HDoHE has been shown to inhibit key processes in angiogenesis, a critical step for tumor growth and metastasis. researchgate.net In studies using human endothelial cells, 17-R HDoHE was found to reduce cell migration and the formation of tube-like structures, both essential for creating new blood vessels to supply tumors. researchgate.net Although these findings were not in the context of colon cancer, they suggest a plausible mechanism by which this compound could exert a tumor-suppressive effect. The parent omega-3 fatty acid, DHA, is known to induce stress responses in human colon cancer cells, further contextualizing the potential therapeutic role of its metabolites. nih.gov
| Research Area | Cell/Model Type | Observed Effect of 17-HDoHE or related metabolites | Reference |
|---|---|---|---|
| Cell Proliferation | Prostate Cancer Cells | Significantly reduced cell proliferative activity. | oup.com |
| Angiogenesis (Wound Healing Assay) | Human Endothelial Cells | Inhibited cell migration. | researchgate.net |
| Angiogenesis (Matrigel Assay) | Human Endothelial Cells | Reduced tube formation. | researchgate.net |
Involvement in Oxidative Stress Responses
Impact on Antioxidant Defense Mechanisms
This compound plays a notable role in the body's response to oxidative stress, primarily by contributing to protective mechanisms against cellular damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize these harmful molecules. nih.govnih.govsemanticscholar.org
Studies have shown that this compound can directly counter the effects of oxidative damage. In research involving hepatocytes (liver cells), synthetic 17-HDHA was found to abrogate genotoxic and oxidative damage induced by stressors. foodb.cahmdb.ca This protective effect is linked to its ability to modulate inflammatory responses that are often intertwined with oxidative stress. For instance, 17-HDHA has been observed to decrease the release of the pro-inflammatory cytokine TNF-alpha and reduce the expression of the 5-lipoxygenase enzyme in macrophages. foodb.cahmdb.ca Further evidence of its role in cellular defense signaling is its function as a concentration-dependent agonist for PPARgamma, a nuclear receptor that plays a critical part in regulating inflammation and metabolic processes. hmdb.ca
| Biological Context | Key Finding | Mechanism/Effect | Reference |
|---|---|---|---|
| Hepatocyte Protection | Abrogated genotoxic and oxidative damage. | Provides cellular protection against DNA damage and oxidative injury. | foodb.cahmdb.ca |
| Macrophage Activity | Decreased TNF-alpha release. | Reduces the level of a key pro-inflammatory cytokine. | foodb.cahmdb.ca |
| Macrophage Activity | Decreased 5-lipoxygenase expression. | Lowers the expression of an enzyme involved in producing pro-inflammatory lipid mediators. | foodb.cahmdb.ca |
| Receptor Interaction | Acts as a PPARgamma agonist. | Activates a key receptor involved in anti-inflammatory and metabolic regulation. | hmdb.ca |
Role as a Biomarker of Oxidative Stress
Beyond its functional roles, this compound also serves as a valuable biomarker for detecting oxidative stress. caymanchem.comresearchgate.net Its formation is a direct consequence of the non-enzymatic autoxidation of DHA, a process initiated by free radicals. caymanchem.com Therefore, the presence and concentration of this compound in biological samples can provide a reliable indication of oxidative damage to lipids.
This compound is considered a robust biomarker of oxidative stress, particularly in tissues with high concentrations of its precursor, DHA, such as the brain and retina. caymanchem.comcaymanchem.com The detection of this compound signifies that DHA has undergone oxidation, reflecting an underlying state of oxidative stress within the system. researchgate.net Analytical methods have been developed to specifically detect and quantify 17-HDoHE, distinguishing it from other isomers to provide an accurate measure of this specific oxidative pathway. researchgate.net
| Aspect | Description | Reference |
|---|---|---|
| Origin | Formed via the autoxidation (free radical-initiated oxidation) of docosahexaenoic acid (DHA). | caymanchem.com |
| Indication | Its presence indicates that DHA, a key polyunsaturated fatty acid, has undergone oxidative damage. | researchgate.net |
| Utility | Serves as a robust biomarker for the level of oxidative stress in a biological system. | caymanchem.comresearchgate.net |
| Relevance | Particularly useful as a marker in tissues rich in DHA, like the brain and retina. | caymanchem.comcaymanchem.com |
Analytical Methodologies for Quantitative Research of +/ 17 Hdohe
Extraction and Sample Preparation Techniques for Lipid Mediators
The initial and most critical step in the analysis of lipid mediators like 17-HDoHE is their extraction from biological samples such as plasma, tissues, or cell cultures. aocs.orgmdpi.com The primary goal is to isolate the analytes from interfering substances like proteins and phospholipids (B1166683) while maximizing recovery and minimizing artifactual oxidation. chiralpedia.comnih.gov Solid-phase extraction (SPE) is the most widely employed technique for this purpose, offering a more selective and rapid alternative to traditional liquid-liquid extraction (LLE). sigmaaldrich.comgcms.cz
Key considerations during sample preparation include immediate processing or snap-freezing of samples to halt enzymatic activity and prevent autoxidation. gcms.czresearchgate.net Samples are often kept on ice throughout the procedure. gcms.cz The process typically begins with protein precipitation, achieved by adding a cold organic solvent like methanol. gcms.cznih.gov For tissue samples, homogenization is required prior to extraction. chiraltech.com
C18-based reversed-phase SPE cartridges are commonly used for the extraction of 17-HDoHE and other eicosanoids. gcms.cznih.govlcms.cz The general procedure involves conditioning the cartridge, loading the acidified sample, washing away polar impurities, and finally eluting the lipid mediators with an organic solvent. nih.govlcms.cz Deuterated internal standards are often added to the sample before extraction to correct for analyte loss during sample preparation and for variations in instrument response, enabling accurate quantification. chiraltech.com
| Step | Description | Common Reagents/Materials | Purpose |
|---|---|---|---|
| Sample Pre-treatment | Addition of internal standards and protein precipitation. Homogenization for tissue samples. Acidification to pH ~3.5. | Deuterated 17-HDoHE, Cold Methanol, Hydrochloric Acid | Enable accurate quantification, remove proteins, and protonate carboxyl groups for SPE retention. |
| SPE Cartridge Conditioning | Washing the C18 cartridge to activate the stationary phase. | Methanol, Deionized Water | Ensures proper retention of the analyte. |
| Sample Loading | Applying the pre-treated sample to the conditioned cartridge. | - | Binds lipid mediators to the C18 stationary phase. |
| Washing | Rinsing the cartridge to remove salts and polar interferences. | 10-15% Methanol in Water, Hexane | Cleans the sample by removing interfering substances. |
| Elution | Eluting the retained lipid mediators from the cartridge. | Methyl Formate or Ethyl Acetate | Recovers the purified analytes of interest. |
| Final Preparation | Evaporation of the solvent and reconstitution in a mobile phase-compatible solvent. | Nitrogen stream, Methanol/Water mixture | Concentrates the sample and prepares it for injection into the LC system. |
Chromatographic Separation Methods
Chromatography is essential for separating 17-HDoHE from other structurally similar lipid mediators, including its own isomers, which is a prerequisite for accurate quantification. chromatographyonline.com Reversed-phase chromatography is the predominant mode used for this purpose. chiraltech.comnih.gov
High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the analysis of eicosanoids and docosanoids. chromatographyonline.comyoutube.com For the separation of 17-HDoHE, reversed-phase columns, particularly those with a C18 stationary phase, are widely utilized. nih.govnih.gov These columns separate molecules based on their hydrophobicity. dntb.gov.ua
The mobile phase typically consists of a mixture of water, acetonitrile, and/or methanol, often with a small amount of an acid like acetic or formic acid. chiraltech.comnih.gov The acid is added to suppress the ionization of the carboxylic acid group on the analytes, which results in better peak shape and retention. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of a wide range of lipid mediators with varying polarities within a single analytical run. chiraltech.com While HPLC provides robust separation, the analysis of complex biological samples can be challenging due to the presence of many isobaric and isomeric compounds. chromatographyonline.com
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at much higher pressures. chiraltech.comnih.gov This results in markedly improved resolution, higher peak capacity, increased sensitivity, and significantly shorter analysis times. chiraltech.comnih.gov
For the analysis of specialized pro-resolving mediators (SPMs) like 17-HDoHE, UPLC platforms provide the enhanced separation efficiency needed to resolve closely related isomers. chiraltech.comnih.gov An Acquity UPLC BEH shield RP18 column is an example of a column used for the comprehensive separation of eicosanoid metabolites. chiraltech.com The shorter run times offered by UPLC increase sample throughput, which is particularly advantageous in large-scale metabolomic studies. csfarmacie.cz
| Parameter | HPLC | UPLC | Significance for 17-HDoHE Analysis |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC lead to higher separation efficiency and resolution. |
| Operating Pressure | Lower (~400 bar) | Higher (~1000 bar) | Higher pressure allows for the use of smaller particles and longer columns. |
| Resolution | Good | Excellent | UPLC provides superior separation of 17-HDoHE from its isomers. chiraltech.com |
| Analysis Time | Longer | Shorter | UPLC enables faster sample analysis and higher throughput. chiraltech.com |
| Sensitivity | Good | Higher | Narrower peaks in UPLC result in greater peak height and improved sensitivity. nih.gov |
The compound (+/-)17-HDoHE is a racemic mixture of two enantiomers: 17(S)-HDoHE and 17(R)-HDoHE. These stereoisomers can have different biological activities, making their individual quantification essential. mdpi.com Standard reversed-phase columns cannot separate enantiomers; therefore, chiral chromatography is required. aocs.orgsigmaaldrich.com
The direct approach to chiral separation, which is most common, employs a chiral stationary phase (CSP). chiralpedia.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of hydroxylated fatty acids. Columns like Chiralpak AD (amylose-based) and Chiralcel (cellulose-based) have proven effective for separating enantiomers of eicosanoids and related lipid mediators. nih.gov For instance, a Chiralpak AD-RH column can be used to resolve hydro(pero)xy derivatives of polyunsaturated fatty acids. nih.gov More advanced techniques may use a two-dimensional LC approach, where an initial separation is performed on a standard reversed-phase column, and specific peaks are then transferred to a second-dimension chiral column for enantiomeric resolution. This "heart-cutting" method provides comprehensive profiling of both positional isomers and enantiomers.
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the definitive technique for the detection and quantification of 17-HDoHE due to its exceptional sensitivity and specificity. chiralpedia.comyoutube.com It allows for the measurement of analytes at the picogram to femtogram level, which is necessary given their low concentrations in biological systems. chromatographyonline.commdpi.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 17-HDoHE and other lipid mediators. sigmaaldrich.comcsfarmacie.czmdpi.com This approach combines the powerful separation capabilities of HPLC or UPLC with the highly selective and sensitive detection of a tandem mass spectrometer. chiraltech.com
In a typical LC-MS/MS workflow, compounds eluting from the LC column are ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact. youtube.com For 17-HDoHE and other eicosanoids containing a carboxylic acid, analysis is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.govyoutube.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the [M-H]⁻ of 17-HDoHE, m/z 343.2) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. mdpi.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification. mdpi.com The fragmentation pattern of 17-HDoHE yields characteristic product ions that can be used for its unambiguous identification and quantification.
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently forms [M-H]⁻ ions from the carboxylic acid group. youtube.com |
| Precursor Ion (Q1) | m/z 343.2 | Corresponds to the deprotonated molecular ion of 17-HDoHE. |
| Quantifier Product Ion (Q3) | m/z 245.1, 299.2 | Specific and abundant fragment ions used for quantification. |
| Qualifier Product Ion (Q3) | m/z 159.1 | A secondary fragment ion used to confirm identity. |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for targeted quantification. mdpi.com |
| Detection Limits | Low picogram (pg) range | Necessary for measuring low endogenous concentrations of 17-HDoHE. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of hydroxylated fatty acids like this compound. However, due to the low volatility and high polarity of these compounds, direct analysis is not feasible. A critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile, non-polar esters and ethers, respectively. nih.gov
A common and effective derivatization strategy involves a two-step process. First, the carboxylic acid group is converted into its fatty acid methyl ester (FAME) through methylation. Following this, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca This dual derivatization significantly increases the volatility of the analyte, making it amenable to gas chromatography.
The separation of derivatized 17-HDoHE from other lipid metabolites is typically achieved using capillary columns with a polar stationary phase. Columns such as those with (50%-cyanopropyl)-methylpolysiloxane phases are effective in resolving isomeric hydroxy fatty acids. marinelipids.ca The mass spectrometer, often operating in electron ionization (EI) mode, detects the eluting compounds. The resulting mass spectra are characterized by specific fragmentation patterns of the TMS derivatives, which are crucial for structural elucidation and confirmation of the analyte's identity. marinelipids.ca For quantitative analysis, the method often employs selected ion monitoring (SIM), which enhances sensitivity and selectivity by focusing on characteristic ions of the target analyte. nih.gov
Below is an interactive table summarizing typical parameters for the GC-MS analysis of hydroxylated fatty acids after derivatization.
Interactive Data Table: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization | Methylation (e.g., BF₃-methanol), followed by Silylation (e.g., BSTFA) | Increases volatility by converting polar -COOH and -OH groups to FAME and TMS-ether groups. marinelipids.ca |
| GC Column | Polar capillary column (e.g., DB-23, HP-88, TR-CN100) | Separates isomeric and structurally similar fatty acid derivatives. marinelipids.canih.gov |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. nih.gov |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample upon injection. marinelipids.canih.gov |
| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Allows for the separation of compounds with different boiling points. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. marinelipids.ca |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for identification of unknowns. nih.gov |
Negative Ion Chemical Ionization Mass Spectrometry
For enhanced sensitivity in the quantitative analysis of this compound, Negative Ion Chemical Ionization (NICI) mass spectrometry coupled with gas chromatography (GC-NICI-MS) is a superior alternative to conventional electron ionization (EI). nih.gov NICI is a "soft" ionization technique that is particularly well-suited for compounds containing electronegative atoms, as it generates abundant molecular ions or characteristic high-mass fragment ions with minimal fragmentation, thereby increasing sensitivity. nih.gov
To exploit the high sensitivity of NICI, fatty acids like 17-HDoHE must be derivatized with a reagent that imparts a high electron affinity to the molecule. The most common derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr). This reagent reacts with the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. The resulting PFB ester is highly electronegative due to the five fluorine atoms, making it ideal for detection by NICI-MS. nih.govmdpi.com The hydroxyl group is typically converted to a trimethylsilyl (TMS) ether, as in standard GC-MS protocols, to ensure volatility.
The analysis is performed using a GC system to separate the derivatized analytes, which are then introduced into the mass spectrometer. Methane or another suitable reagent gas is used in the ion source to generate low-energy thermal electrons. mdpi.com The highly electronegative PFB-derivatized 17-HDoHE captures these electrons efficiently, a process known as electron capture negative ionization. This results in the formation of a stable molecular anion or a prominent [M-PFB]⁻ anion (the carboxylate anion), which is often the base peak in the spectrum. mdpi.com
Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the specific [M-PFB]⁻ ion of the 17-HDoHE derivative. mdpi.com This approach, combined with the use of stable isotope-labeled internal standards (e.g., deuterated analogues), allows for highly accurate and sensitive quantification, with detection limits often reaching the picogram or even femtogram range. nih.gov This makes GC-NICI-MS an exceptionally powerful tool for measuring trace amounts of 17-HDoHE in complex biological samples. nih.gov
Lipidomic and Metabololipidomic Profiling Strategies
The analysis of this compound is often conducted within the broader context of lipidomics and metabololipidomics, which aim to comprehensively identify and quantify the entire spectrum of lipid species in a biological system. These profiling strategies increasingly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and ability to analyze a wide range of lipid mediators without the need for chemical derivatization. nih.govsemanticscholar.org
In a typical lipidomic workflow, lipids are first extracted from a biological sample (e.g., plasma, tissue, cells) using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes of interest, including various hydroxydocosahexaenoic acids (HDoHEs). nih.govresearchgate.net
The extracted lipids are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), most commonly with a reversed-phase column (e.g., C18). The chromatographic separation is essential for resolving isomeric compounds, including the different positional isomers of HDoHE (e.g., 4-HDoHE, 11-HDoHE, 17-HDoHE), which often have identical masses. researchgate.net
The eluent from the LC system is introduced into a mass spectrometer equipped with a soft ionization source, typically electrospray ionization (ESI) operating in negative ion mode, which is highly effective for ionizing acidic lipids like 17-HDoHE. sfrbm.org Tandem mass spectrometry (MS/MS) is then used for identification and quantification. In targeted lipidomics, a technique called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed. researchgate.net This method is highly specific and sensitive, involving the selection of a precursor ion (the deprotonated molecular ion of 17-HDoHE, m/z 343.2) in the first mass analyzer, its fragmentation in a collision cell, and the detection of a specific product ion in the second mass analyzer. nih.govresearchgate.net The precursor-to-product ion transition is a unique signature for the analyte, enabling its accurate quantification even in complex matrices. researchgate.net
Non-targeted approaches, on the other hand, acquire full scan MS and MS/MS data to identify a broader range of known and potentially novel lipid mediators. nih.govsemanticscholar.org The identification of 17-HDoHE in these datasets relies on matching its accurate mass, retention time, and fragmentation pattern with those of an authentic chemical standard or a reference library. nih.govresearchgate.net
Interactive Data Table: LC-MS/MS Parameters for 17-HDoHE Profiling
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Extraction | Solid-Phase Extraction (SPE) | Concentrates and purifies lipid mediators from the biological matrix. nih.gov |
| LC Column | Reversed-phase (e.g., C18) | Separates 17-HDoHE from its isomers and other lipids based on polarity. researchgate.net |
| Mobile Phase | Gradient of water/acetonitrile with an acidic modifier (e.g., acetic or formic acid) | Elutes lipids over time for separation and improves ionization. lipidmaps.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻ suitable for MS analysis. sfrbm.org |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Provides structural information and enables specific quantification. |
| Quantification | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Highly sensitive and selective targeted quantification based on specific precursor/product ion transitions (e.g., m/z 343.2 → specific fragment). researchgate.netlipidmaps.org |
Advanced Approaches for Dynamic Lipid Flux Analysis
Understanding the metabolic fate of this compound requires moving beyond static measurements of its concentration towards dynamic analyses of its formation and turnover. Advanced approaches using stable isotope labeling allow researchers to trace the metabolic flux through the pathways that produce 17-HDoHE, providing critical insights into the regulation of lipid mediator biosynthesis.
These methods, often referred to as "fluxomics," involve introducing a stable isotope-labeled precursor of 17-HDoHE into a biological system, such as cells in culture or a whole organism. For 17-HDoHE, the logical precursor is docosahexaenoic acid (DHA) labeled with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). A commonly used tracer is deuterium-labeled DHA (e.g., DHA-d5 or DHA-d8).
Once the labeled precursor is administered, it is taken up by cells and incorporated into the same metabolic pathways as its unlabeled, endogenous counterpart. The enzymatic machinery of the cell (e.g., lipoxygenases) does not distinguish between the light and heavy versions of the substrate. As a result, the labeled DHA is converted into a suite of labeled metabolites, including heavy 17-HDoHE (e.g., 17-HDoHE-d5).
At various time points after the introduction of the tracer, samples are collected, and the lipids are extracted and analyzed, typically by LC-MS/MS. The mass spectrometer can readily distinguish between the endogenous (light) and the newly synthesized, tracer-derived (heavy) 17-HDoHE based on their mass difference. By measuring the ratio of heavy to light 17-HDoHE over time, researchers can calculate the rates of its synthesis and clearance. This dynamic information is crucial for understanding how disease states, genetic modifications, or pharmacological interventions alter the production and resolution of this important lipid mediator. This stable isotope dilution method also provides a robust framework for accurate quantification, as the labeled analogue serves as an ideal internal standard, co-eluting with the analyte and correcting for variations in sample preparation and analysis. nih.gov
Experimental Models in +/ 17 Hdohe Research
In Vitro Cellular Systems
In vitro models, utilizing both primary cells and established cell lines, have provided a foundational understanding of the cellular and molecular mechanisms of (+/-)17-HDoHE.
Primary Cell Cultures
Primary cells, directly isolated from tissues, offer a model that closely mimics the physiological state of cells in vivo.
Hepatocytes: Research using primary hepatocytes has demonstrated the protective effects of 17-HDoHE. Synthetic 17-HDoHE has been shown to counteract genotoxic and oxidative damage in these cells. biorxiv.orggattefosse.com Furthermore, studies have shown that supplementing hepatocytes with docosahexaenoic acid (DHA), the precursor of 17-HDoHE, significantly mitigates hydrogen peroxide-induced DNA damage. nih.gov
Endothelial Cells: Primary endothelial cells have been crucial in understanding the vascular effects of 17-HDoHE. For instance, bovine coronary arterial endothelial cells can metabolize DHA to 17(S)-HDoHE, which in turn causes vasodilation. umanitoba.ca In models of inflammation, hypoxic human endothelial cells treated with aspirin (B1665792) have been identified as a source of 17(R)-HDoHE. nih.gov Studies on diabetic retinopathy have highlighted the role of endothelial 12/15-lipoxygenase (LOX) in retinal leukostasis, a process where 17-HDoHE is a relevant metabolite. soton.ac.ukmdpi.com
Macrophages: Macrophages are key players in the inflammatory response, and studies with these cells have revealed the immunomodulatory properties of 17-HDoHE. Microparticles containing 17-HDoHE released from neutrophils can inhibit the pro-inflammatory activity of activated macrophages. caymanchem.com Synthetic 17-HDoHE has been found to decrease the release of tumor necrosis factor-alpha (TNF-α) and reduce the expression of 5-lipoxygenase in macrophages. biorxiv.orggattefosse.com Furthermore, the enzyme ALOX15 in macrophages is responsible for producing precursors to specialized pro-resolving mediators (SPMs), including 17-HDoHE. nih.gov
Neutrophils: As first responders in inflammation, neutrophils are a significant source and target of 17-HDoHE. Human neutrophils have the capacity to convert 17(R)-HDoHE, derived from COX-2 activity in the presence of aspirin, into novel di- and trihydroxy products with potent anti-inflammatory effects. nih.gov In the context of ovarian cancer, ascites samples from non-miliary tumors showed increased levels of 17-HDoHE, which is associated with the resolution of inflammation. caymanchem.comuniversiteitleiden.nl
Astrocytes: These glial cells of the central nervous system utilize 17-HDoHE in neuroinflammatory processes. Studies using primary rat astrocytes have detected 17-HDoHE and shown that its synthesis can be modulated by peroxisome proliferator-activated receptor beta (PPARβ) ligands. capes.gov.brnih.gov A group of hydroxydocosahexaenoic acids, including 17-HDoHE, has been suggested to possess neuroprotective properties in astrocyte cultures. mdpi.comresearchgate.netnih.gov
Podocytes: These specialized cells of the kidney are a target for the protective effects of 17-HDoHE. Specifically, 17(S)-HDoHE has been demonstrated to inhibit the formation of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome in podocytes when induced by homocysteine. lipidmaps.orgfrontiersin.orgnih.govresearchgate.netscribd.com
Glial Cells: Human glial cells, in general, have been identified as a source for the biosynthesis of 17(S)-HDoHE. lipidmaps.orgnih.govdtic.mil
| Cell Type | Species | Key Findings |
| Hepatocytes | Rat | Synthetic 17-HDHA abrogates genotoxic and oxidative damage. biorxiv.orggattefosse.com DHA supplementation reduces H₂O₂-induced DNA damage. nih.gov |
| Endothelial Cells | Bovine, Human | Metabolize DHA to 17(S)-HDoHE leading to vasodilation. umanitoba.ca Hypoxic cells treated with aspirin produce 17(R)-HDHA. nih.gov |
| Macrophages | Murine, Human | 17-HDoHE inhibits pro-inflammatory actions. caymanchem.com Decreases TNF-α release and 5-LOX expression. biorxiv.orggattefosse.com ALOX15 in macrophages produces 17-HDoHE. nih.gov |
| Neutrophils | Human | Transform 17(R)-HDoHE into anti-inflammatory products. nih.gov Elevated levels in non-miliary ovarian cancer ascites are linked to inflammation resolution. caymanchem.comuniversiteitleiden.nl |
| Astrocytes | Rat | Synthesize 17-HDoHE, which is modulated by PPARβ ligands. capes.gov.brnih.gov Associated with neuroprotective functions. mdpi.comresearchgate.netnih.gov |
| Podocytes | Murine | 17(S)-HDHA inhibits homocysteine-induced NLRP3 inflammasome formation. lipidmaps.orgfrontiersin.orgnih.govresearchgate.netscribd.com |
| Glial Cells | Human | Serve as a source for 17(S)-HDoHE biosynthesis. lipidmaps.orgnih.govdtic.mil |
Established Cell Lines
Immortalized cell lines provide a consistent and reproducible system for studying specific cellular processes.
Human Glioma Cells: In a human glioma cell line, 17(S)-HDoHE demonstrated its anti-inflammatory potential by inhibiting the expression of interleukin-1β induced by TNF-α. frontiersin.orgnih.govresearchgate.netdtic.mil
Neuroblastoma Cells: Neuroblastoma cell lines have been used to study the metabolism of DHA. These cells convert DHA into 17-HDHA, highlighting a metabolic pathway that may be relevant in the context of this neural cancer. nih.gov
| Cell Line | Key Findings |
| Human Glioma Cells | 17(S)-HDoHE inhibits TNF-α-induced IL-1β expression. frontiersin.orgnih.govresearchgate.netdtic.mil |
| Neuroblastoma Cells | Metabolize DHA to 17-HDHA. nih.gov |
Ex Vivo Tissue Models
Ex vivo models, which involve the use of tissues maintained outside the body, bridge the gap between in vitro and in vivo research.
Organ Homogenates
Homogenates of various organs have been used to investigate the endogenous production of this compound.
Rat Liver, Brain, and Intestine: Incubations of DHA with microsomes from rat liver, brain, and intestine have been shown to produce (+/-)17-HDHA. caymanchem.comlipidmaps.orglipidmaps.orgcaymanchem.com This indicates that these organs possess the enzymatic machinery necessary for its synthesis.
Pineal Body: The rat pineal gland is a notable site of lipoxygenase activity in the brain. nih.gov Homogenates of the pineal gland metabolize DHA to 17(S)-HDoHE, among other hydroxylated derivatives. nih.govcapes.gov.brresearchgate.net This production is enzymatically driven, as evidenced by its stereochemical specificity. nih.gov
| Organ Homogenate | Species | Key Findings |
| Liver, Brain, Intestine | Rat | Microsomes produce (+/-)17-HDHA from DHA. caymanchem.comlipidmaps.orglipidmaps.orgcaymanchem.com |
| Pineal Body | Rat | Metabolizes DHA to 17(S)-HDoHE via lipoxygenase activity. nih.govcapes.gov.brresearchgate.netnih.gov |
Skin Explants
Human skin explants have been used to model inflammatory processes and the role of lipid mediators. In explants from older donors, the production of 17-HDoHE from DHA was observed, although the subsequent conversion to specialized pro-resolving mediators was not detected, suggesting age-related impairments in inflammation resolution. gattefosse.comscribd.com
In Vivo Animal Models
Animal models are indispensable for studying the integrated physiological effects of this compound in a living organism. Various models have been employed to investigate its role in inflammation, tissue injury, and disease.
Inflammation and Pain: In a mouse model of adjuvant-induced arthritis, systemic treatment with 17-HDoHE was found to reduce inflammatory pain. nih.gov In a large animal model of endotoxemia using dairy cows, lipopolysaccharide (LPS) administration led to an increase in plasma 17-HDoHE levels, suggesting its involvement in the systemic inflammatory response. frontiersin.org
Neuroinflammation and Neuroprotection: The role of 17-HDoHE in the central nervous system has been explored in models of neuroinflammation and injury. In a mouse model of traumatic brain injury, levels of 17-HDoHE peaked 24 hours after the injury. dtic.mildtic.mil In a lipopolysaccharide-induced neuroinflammation model in mice, infusion of 17S-hydroperoxy-docosahexaenoic acid (a precursor to 17-HDoHE) increased hippocampal neuroprotectin D1 levels and attenuated neuroinflammation. nih.gov Studies in chronically stressed mice also showed alterations in hippocampal 17-HDoHE levels. researchgate.net
Kidney Disease: Animal models of kidney disease have provided insights into the renal effects of 17-HDoHE. In a rat model of chronic kidney disease (5/6 nephrectomy), levels of 17-HDoHE were significantly increased in the kidneys of wild-type mice, an effect that was absent in mice lacking the Alox15 gene. nih.gov In a rat model of metabolic syndrome, administration of omega-3 polyunsaturated fatty acids, which increased renal levels of DHA-derived metabolites including 17-HDoHE, was associated with protected renal function. mdpi.com
Skin Wound Healing: The importance of 17-HDoHE in tissue repair has been demonstrated in a mouse model of corneal wound healing. Topical application of 17-HDoHE was able to restore delayed wound healing in eosinophil-deficient mice. researchgate.net Furthermore, in a model of lymphedema, analysis of skin tissue revealed alterations in the levels of 17-HDoHE, pointing to its role in the resolution of inflammation in this condition. nih.gov
| Animal Model | Species | Key Research Area | Findings |
| Adjuvant-induced arthritis | Mouse | Inflammatory Pain | Systemic 17-HDoHE reduced pain. nih.gov |
| Endotoxemia (LPS-induced) | Bovine (Dairy Cow) | Systemic Inflammation | Plasma 17-HDoHE levels increased. frontiersin.org |
| Traumatic Brain Injury | Mouse | Neuroprotection | 17-HDoHE levels peaked 24h post-injury. dtic.mildtic.mil |
| Neuroinflammation (LPS-induced) | Mouse | Neuroinflammation | Precursor infusion increased hippocampal NPD1 and attenuated inflammation. nih.gov |
| Chronic Kidney Disease (5/6 Nx) | Rat | Renal Disease | Kidney levels of 17-HDoHE were increased. nih.gov |
| Metabolic Syndrome | Rat | Renal Disease | Increased renal levels associated with protected kidney function. mdpi.com |
| Corneal Wound Healing | Mouse | Tissue Repair | Topical 17-HDoHE restored delayed healing. researchgate.net |
| Lymphedema | Mouse | Inflammation Resolution | Altered levels of 17-HDoHE in affected skin tissue. nih.gov |
Murine Models of Inflammation and Disease (e.g., Carbon Tetrachloride-Induced Necroinflammatory Damage, Experimental Colitis, Influenza Virus Infection, Eosinophil-Deficient Mice)
Murine models have provided significant insights into the functions of this compound in various pathological states.
Carbon Tetrachloride-Induced Necroinflammatory Damage: In studies investigating liver injury, dietary supplementation with docosahexaenoic acid (DHA), the metabolic precursor to 17-HDoHE, was shown to protect mice from carbon tetrachloride (CCl4)-induced necroinflammatory damage. nih.govhmdb.ca This protective effect was associated with increased formation of DHA-derived lipid mediators within the liver, including 17S-hydroxy-DHA (17S-HDHA). nih.govhmdb.ca Further supporting these findings, experiments using synthetic 17-HDHA demonstrated its ability to counteract genotoxic and oxidative damage in hepatocytes. nih.govhmdb.caacs.org
Experimental Colitis: The role of 17-HDoHE has been explored in chemically induced models of inflammatory bowel disease (IBD). In mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model that mimics aspects of ulcerative colitis, the production of 17-HDoHE was observed to increase more than three-fold during the recovery phase (day 9). nih.gov Systemic administration of the precursor 17(R)-HDHA was found to significantly ameliorate the disease activity index, body weight loss, and colonic damage in both DSS- and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models. ebi.ac.uk Furthermore, studies using eosinophil-deficient mice with experimental colitis revealed a deficiency in the downstream anti-inflammatory mediator protectin D1 (PD1), which is derived from 17-HDoHE. bmj.commaynoothuniversity.ie The administration of a PD1 isomer to these eosinophil-deficient mice attenuated the severity of colitis, reducing neutrophil infiltration and levels of pro-inflammatory markers. bmj.comkarger.com
Influenza Virus Infection: Research on viral pathogenesis has identified a protective role for 17-HDoHE. Exogenous administration of 17-HDoHE was found to inhibit influenza A virus (IAV) replication and reduce the lethality of the infection in mice. nih.govencyclopedia.pubvirtusnutrition.com Lipidomic analyses of infected lung tissue revealed that endogenous levels of 17-HDoHE, along with other related lipid mediators, were significantly reduced during infection with a highly pathogenic PR8 influenza virus strain. virtusnutrition.comnih.gov This suggests that the suppression of this pro-resolving mediator pathway may correlate with the severity of the influenza infection. virtusnutrition.com
Eosinophil-Deficient Mice: Studies utilizing eosinophil-deficient mice have highlighted the importance of eosinophils as a source of 12/15-lipoxygenase (12/15-LOX), the enzyme responsible for producing 17-HDoHE. In a model of corneal injury, eosinophil-deficient mice exhibited delayed wound healing. nih.govresearchmap.jp This delay was corrected by the topical application of 17-HDoHE. nih.govresearchmap.jpresearchgate.net Lipidomic analysis confirmed that the levels of 12/15-LOX-derived mediators, with 17-HDoHE being a major product, were significantly decreased in these mice. nih.govresearchmap.jp Similarly, in a model of IL-33-induced eosinophilic airway inflammation, mice with a specific deletion of the 12/15-LOX gene (Alox15) in eosinophils and macrophages showed reduced levels of 17-HDoHE in inflamed lung tissue. frontiersin.org
Table 1: Research Findings in Murine Models
| Experimental Model | Key Findings | Reference Index |
|---|---|---|
| Carbon Tetrachloride-Induced Necroinflammatory Damage | Dietary DHA increased hepatic 17S-HDHA and ameliorated liver damage. Synthetic 17-HDHA protected hepatocytes from genotoxic and oxidative damage. | nih.govhmdb.caacs.org |
| Experimental Colitis (DSS/TNBS) | Endogenous 17-HDoHE increased during the recovery phase of DSS colitis. Exogenous 17(R)-HDHA improved disease activity and reduced colonic damage. | nih.govebi.ac.uk |
| Influenza Virus Infection | Exogenous 17-HDoHE inhibited viral replication and reduced mortality. Endogenous levels were suppressed during severe infection. | nih.govencyclopedia.pubvirtusnutrition.comnih.gov |
| Eosinophil-Deficient Mice | Delayed corneal wound healing was restored by topical 17-HDoHE. Reduced 17-HDoHE levels were observed in inflamed lung tissue in models of airway inflammation. | nih.govresearchmap.jpresearchgate.netfrontiersin.org |
Rat Models of Arthritis and Pain
Rat models have been crucial for understanding the analgesic properties of 17-HDoHE, particularly in the context of arthritis.
In two different rat models of osteoarthritis (OA) pain, including the monosodium iodoacetate (MIA)-induced model, treatment with the D-series resolvin precursor 17(R)-HDoHE was shown to reverse established pain behavior. ebi.ac.ukcapes.gov.br This analgesic effect was significant; however, it did not alter the underlying joint pathology, such as chondropathy or synovitis. ebi.ac.ukresearchgate.net The pain-relieving effect in the MIA model was associated with a reduction in astrogliosis in the spinal cord. ebi.ac.ukcapes.gov.br
Further studies using an adjuvant-induced arthritis model demonstrated that systemic treatment with 17(R)-HDoHE reduced inflammatory pain and, notably, joint stiffness, although it did not affect paw and joint edema. nih.govnih.gov In a separate study investigating OA in the context of metabolic dysregulation, rats fed a high-fat diet exhibited decreased systemic levels of 17(R)-HDoHE, which correlated with histological joint degeneration. plos.org
Table 2: Research Findings in Rat Models
| Experimental Model | Key Findings | Reference Index |
|---|---|---|
| Osteoarthritis (MIA-induced) | Treatment with 17(R)-HDoHE reversed established pain behavior but did not alter joint pathology. Analgesia was linked to reduced spinal astrogliosis. | ebi.ac.ukcapes.gov.brresearchgate.net |
| Adjuvant-Induced Arthritis | Systemic 17(R)-HDoHE reduced inflammatory pain and joint stiffness without affecting edema. | nih.govnih.gov |
| Osteoarthritis with Metabolic Dysregulation | Decreased systemic levels of 17(R)-HDoHE were observed and correlated with joint degeneration. | plos.org |
Pharmacological Modulation and Intervention Studies
Pharmacological interventions, either by administering this compound exogenously or by modulating its endogenous production, have been a key strategy to probe its functions. Studies have shown that treatment with 17-HDHA can reduce the production of pro-inflammatory leukotriene B4 (LTB4) in isolated murine and human neutrophils. acs.org In human macrophages, 17-HDHA exposure leads to decreased tumor necrosis factor-alpha (TNF-α) and increased interleukin-10 (IL-10) production. acs.org
Intervention with the precursor 17(R)-HDoHE has demonstrated robust analgesic effects in rodent models of OA pain. researchgate.net Similarly, exogenous administration of 17-HDoHE has shown therapeutic potential in models of influenza infection and corneal wound healing. nih.govvirtusnutrition.comnih.gov
Dietary intervention studies have also provided evidence for the modulation of this pathway. Supplementing the diet of mice with DHA, the precursor fatty acid, effectively increased the hepatic formation of 17S-HDHA, which correlated with protection against liver injury. nih.govhmdb.ca
Furthermore, studies on human immune cells have identified prostaglandin (B15479496) reductase 1 (PTGR1) as an enzyme that metabolizes 17-oxo-DHA, an oxidative metabolite of 17-HDHA. acs.org This metabolite, 17-oxo-DHA, was shown to reduce the formation of pro-inflammatory lipids like 5-HETE and LTB4 in human macrophages and neutrophils, indicating another layer of pharmacological modulation within this metabolic pathway. acs.org
Pharmacological and Dietary Modulation of +/ 17 Hdohe Pathways
Impact of Omega-3 Fatty Acid Supplementation (e.g., DHA, Flaxseed)
Dietary supplementation with omega-3 fatty acids, particularly DHA, has been shown to increase the levels of its derivatives, including 17-HDoHE. hmdb.cahmdb.ca Studies in both humans and animals have demonstrated that enriching the diet with DHA leads to a significant elevation in the formation of 17-HDoHE and other downstream mediators. hmdb.cahmdb.ca
For instance, in a study involving patients with rheumatoid arthritis, daily supplementation with DHA-rich microalgae oil resulted in a significant increase in plasma levels of 17-HDoHE. caldic.com Similarly, a clinical trial with women with obesity who were given DHA-rich fish oil supplements for 28 days showed a more than threefold increase in plasma 17-HDoHE levels. nih.gov In animal models, dietary DHA supplementation has been shown to increase hepatic formation of 17S-HDoHE. hmdb.cahmdb.ca Another study comparing fish hydrolysate and DHA supplementation found that fish hydrolysate led to a higher production of 17-HDoHE. mdpi.com
The effects of flaxseed oil, which is rich in alpha-linolenic acid (ALA), on 17-HDoHE levels are less direct and appear to be context-dependent. While the body can convert ALA to DHA, this process is generally inefficient. Some studies have reported a decrease in plasma HDoHE levels with flaxseed ingestion. physiology.org However, other research in laying hens indicated that a diet with fish oil and flaxseed increased the concentration of 17-HDoHE. researchgate.net A study in women with obesity found no significant change in 17-HDoHE levels after flaxseed oil supplementation, in contrast to the marked increase seen with fish oil. nih.gov
| Study Population | Supplement | Key Findings on 17-HDoHE Levels | Reference |
| Women with Obesity | DHA-rich fish oil | >3-fold increase in plasma | nih.gov |
| Women with Obesity | Flaxseed oil | No significant change in plasma | nih.gov |
| Rheumatoid Arthritis Patients | DHA-rich microalgae oil | Significant increase in plasma | caldic.com |
| Mice | DHA-enriched diet | Increased hepatic formation | hmdb.cahmdb.ca |
| Animal Model | Fish hydrolysate | Higher production compared to DHA alone | mdpi.com |
| Laying Hens | Fish oil and flaxseed | Increased concentrations | researchgate.net |
Modulation by Peroxisome Proliferator-Activated Receptor (PPAR) Ligands
Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a crucial role in regulating lipid metabolism and inflammation. nih.gov Ligands that activate PPARs can influence the synthesis of lipid mediators derived from polyunsaturated fatty acids.
Research has shown that specific PPAR ligands can modulate the production of 17-HDoHE. A study on primary rat astrocytes demonstrated that the PPARβ agonist GW501516 is a potent inducer of DHA derivatives, including 17-HDoHE. nih.govmdpi.com In this cell model, treatment with GW501516 significantly increased the synthesis of 17-HDoHE, suggesting a role for PPARβ in promoting the formation of this pro-resolving mediator. nih.govmdpi.com In contrast, other PPAR ligands, such as those for PPARα and PPARγ, did not show the same inductive effect on 17-HDoHE synthesis in this model. mdpi.com 17S-HDoHE has also been identified as a PPARγ agonist. hmdb.ca
| PPAR Ligand | Receptor Target | Effect on 17-HDoHE Synthesis (in rat astrocytes) | Reference |
| GW501516 | PPARβ (Agonist) | Strong inducer, significantly increased synthesis | nih.govmdpi.com |
| Fenofibrate | PPARα (Agonist) | Not a significant inducer | mdpi.com |
| Rosiglitazone | PPARγ (Agonist) | Not a significant inducer | mdpi.com |
Effects of Anti-inflammatory Agents (e.g., Aspirin) on Biosynthesis
Aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID), has a unique effect on the biosynthesis of 17-HDoHE. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. Instead of producing pro-inflammatory prostaglandins (B1171923) from arachidonic acid, the aspirin-acetylated COX-2 can convert DHA into 17R-HDoHE. ebi.ac.ukresearchgate.netnih.gov This specific stereoisomer is a precursor to a class of specialized pro-resolving mediators known as aspirin-triggered resolvins. researchgate.netnih.gov
This aspirin-triggered pathway has been observed in various biological systems. For example, lipidomic analysis of exudates from mice treated with both aspirin and DHA revealed the production of 17R-hydroxy-containing docosanoids. ebi.ac.uk Furthermore, human microglial cells and murine brains treated with aspirin have been shown to endogenously produce 17R-HDoHE. ebi.ac.uk This action of aspirin highlights a mechanism by which an anti-inflammatory drug can actively promote the resolution of inflammation by generating specific pro-resolving lipid mediators.
Genetic and Pharmacological Inhibition of Key Enzymes (e.g., 15-PGDH)
The metabolic fate of 17-HDoHE can be influenced by enzymes that catabolize it. One such enzyme is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is known to degrade prostaglandins. Recent studies have shown that 15-PGDH can also metabolize various HDoHE isomers.
Pharmacological inhibition of 15-PGDH has been shown to affect the levels of HDoHE-derived metabolites. In cell culture studies using A549 cells and primary human airway epithelia, the 15-PGDH inhibitor CAY10397 was used to investigate its effect on HDoHE metabolism. nih.gov While the study found that 14-HDoHE was the optimal substrate for 15-PGDH among the HDoHEs, it also noted that the formation of various oxo-DHA species from their corresponding HDoHE precursors was inhibited to varying degrees. nih.gov Genetic knockdown of 15-PGDH via shRNA in A549 cells also resulted in a significant decrease in the formation of the 14-oxoDHA metabolite from 14-HDoHE. nih.gov These findings suggest that both pharmacological and genetic inhibition of 15-PGDH can alter the metabolic pathways of HDoHEs, potentially increasing their bioavailability and downstream signaling. Further research is needed to fully elucidate the specific impact of 15-PGDH inhibition on (+/-)17-HDoHE levels and its biological consequences.
Future Directions and Research Perspectives
Elucidation of Novel Receptors and Signaling Networks
A primary objective for future research is the definitive identification of the specific receptors through which 17-HDoHE exerts its biological effects. While it is a precursor to D-series resolvins, evidence suggests that 17-HDoHE itself has direct biological activities, independent of its conversion to downstream mediators. researchgate.netnih.gov Studies have indicated that lipid mediators derived from DHA, including the 17S-series resolvins, may act through one or more specific ligand-receptor systems, as suggested by analyses on glial cells. harvard.edu Uncovering these novel receptors is a critical step.
Future investigations should focus on:
Receptor Deorphanization: Employing high-throughput screening assays to test 17-HDoHE against libraries of orphan G protein-coupled receptors (GPCRs), which are common targets for lipid mediators.
Affinity-Based Proteomics: Using chemically modified 17-HDoHE probes to isolate and identify binding proteins from cell lysates and membranes.
Signal Transduction Mapping: Once a receptor is identified, downstream signaling pathways must be delineated. This includes investigating the roles of second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), and the activation of key protein kinases and transcription factors such as NF-κB, which are implicated in inflammatory signaling. nih.govnih.gov The finding that DHA-derived synaptamide binds to the GPR110 (ADGRF1) receptor to mediate neurotrophic and anti-inflammatory effects provides a template for such investigations. mdpi.com
Investigation of Inter-organ and Inter-cellular Communication Mediated by 17-HDoHE
The systemic effects of 17-HDoHE, particularly in pain and inflammation, suggest it may function as a signaling molecule in communication between different organs and cell types. researchgate.netnih.gov Inter-organ communication is vital for maintaining metabolic homeostasis and coordinating physiological responses to stimuli. nih.govnih.govbookdown.org This communication can be disrupted in pathological states. nih.govnih.gov
Future research should explore:
Transcellular Biosynthesis: Investigating the cooperative synthesis of 17-HDoHE and its derivatives between different cell types. For instance, the conversion of 17-hydroperoxy-DHA by neutrophils into epoxide intermediates is a form of transcellular biosynthesis that gives rise to 17S-series resolvins. harvard.edu Identifying the cellular partners and enzymatic machinery involved in these pathways in various tissues is crucial.
Endocrine and Paracrine Signaling: Determining whether 17-HDoHE acts as an endocrine signal (released into the bloodstream to act on distant organs) or a paracrine signal (acting on neighboring cells). This involves measuring its levels in circulation and in the interstitial fluid of specific tissues under various physiological and pathological conditions.
Cell-Specific Responses: Characterizing how different cell types (e.g., neurons, immune cells, endothelial cells, adipocytes) respond to 17-HDoHE and what signaling molecules they release in turn, thereby mapping the communication network.
High-Resolution Spatial Lipidomics for Tissue-Specific Distribution
Understanding where 17-HDoHE is produced and where it accumulates in tissues is fundamental to understanding its function. High-resolution spatial lipidomics techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), provide the capability to map the distribution of specific lipids within tissue sections with high spatial accuracy. nih.govnih.gov
Prospective studies in this area should aim to:
Map 17-HDoHE in Inflammatory Foci: Use imaging mass spectrometry to visualize the precise localization of 17-HDoHE within inflamed tissues, such as arthritic joints or sites of neurological inflammation. This can reveal concentration gradients and pinpoint the specific cells responsible for its synthesis.
Correlate Distribution with Pathology: In models of diseases like osteoarthritis, spatial lipidomics can correlate the distribution of 17-HDoHE with areas of tissue damage or repair, providing insights into its local function. nih.gov
Whole-Body Distribution: Advanced techniques could be used to create a whole-body map of 17-HDoHE distribution, identifying key organs involved in its synthesis, metabolism, and clearance. High-resolution mass spectrometry is essential to differentiate 17-HDoHE from other isobaric lipid species. nih.govmonash.edu
Integration of Multi-Omics Data for Comprehensive Pathway Analysis
To achieve a holistic understanding of 17-HDoHE's role in health and disease, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex biological networks influenced by this lipid mediator. nih.govnih.govgenome.gov This approach can translate large-scale data into actionable clinical insights and help identify key pathways for further investigation. mdpi.com
Future research should focus on:
Identifying 17-HDoHE-Responsive Genes and Proteins: Using transcriptomics (RNA-seq) and proteomics to identify which genes and proteins are upregulated or downregulated in cells or tissues upon exposure to 17-HDoHE.
Metabolic Pathway Analysis: Employing metabolomics to understand how 17-HDoHE alters cellular metabolism and how it is itself metabolized.
Integrative Analysis: Combining these datasets to construct comprehensive models of the signaling pathways and biological processes modulated by 17-HDoHE. nih.govresearchgate.net This can reveal unexpected connections and provide a more complete picture of its mechanism of action, moving beyond a single pathway to a network-level understanding.
Table 1: Potential Multi-Omics Approaches for 17-HDoHE Research
| Omics Layer | Technique/Platform | Research Question | Potential Insights |
| Genomics | GWAS, CRISPR screens | Are there genetic variants that influence 17-HDoHE levels or response? | Identification of key enzymes and receptors in the 17-HDoHE pathway. |
| Transcriptomics | RNA-Sequencing | Which genes are differentially expressed in response to 17-HDoHE? | Understanding of downstream gene regulatory networks. |
| Proteomics | Mass Spectrometry | Which proteins are altered in expression or post-translational modification? | Elucidation of signaling cascades and protein-protein interactions. |
| Metabolomics | LC-MS, GC-MS | How does 17-HDoHE affect the cellular metabolome? What are its metabolic fates? | Mapping of metabolic reprogramming and catabolic pathways. |
| Lipidomics | High-Resolution LC-MS | What is the spatial and temporal distribution of 17-HDoHE and related lipids? | Detailed profile of lipid mediator networks in specific tissues. |
Exploration of Stereoisomer-Specific Biological Activities
The "(+/-)" in the compound name indicates a racemic mixture, containing both the 17S and 17R stereoisomers. Chirality plays a pivotal role in the biological activity of many molecules, including lipid mediators. nih.gov While some studies on downstream resolvins have shown that 17S and 17R series can have equipotent effects in certain contexts, such as inhibiting neutrophil recruitment, this may not be universally true for all their biological actions. harvard.edu For other classes of fatty acid esters, stereoisomers can exhibit distinct biological activities. nih.gov
Therefore, a critical area of future research is the separate investigation of the 17S-HDoHE and 17R-HDoHE isomers. This requires:
Stereospecific Synthesis: Chemical synthesis of enantiomerically pure 17S-HDoHE and 17R-HDoHE to allow for their individual study.
Comparative Biological Assays: Directly comparing the bioactivity of the individual isomers in a range of assays, including receptor binding, anti-inflammatory activity, and analgesic effects.
Isomer-Specific Quantification: Developing analytical methods to measure the endogenous levels of each stereoisomer separately in biological samples. This could reveal whether their production is differentially regulated during physiological processes like the resolution of inflammation.
Table 2: Research Findings on Stereoisomer-Specific Activities of Related Lipid Mediators
| Compound/Family | Stereoisomers Compared | Biological Activity Assessed | Finding | Reference |
| 17-series Resolvins | 17S-series vs. 17R-series | Inhibition of zymosan A-induced PMN recruitment | The 17S series compounds appear to be equally potent as the 17R series compounds in vivo. | harvard.edu |
| PAHSA | S-9-PAHSA vs. R-9-PAHSA | Glucose-stimulated insulin secretion (GSIS) and glucose uptake | S-9-PAHSA, but not R-9-PAHSA, potentiated GSIS and glucose uptake. | nih.gov |
| PAHSA | S-9-PAHSA vs. R-9-PAHSA | Anti-inflammatory effects | Both stereoisomers had anti-inflammatory effects. | nih.gov |
| 3-Br-acivicin | (5S, αS) isomers vs. other isomers | Antiplasmodial activity | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | nih.gov |
Q & A
Q. How should researchers document (±)-17-HDoHE’s negative or inconclusive results to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
